5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZAIQUWOITSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266689 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-33-0 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, 7-azaindole derivatives have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases. The introduction of specific substituents onto the 7-azaindole core is a key strategy for modulating the pharmacological properties of these molecules. The target of this guide, 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, is a valuable intermediate for the synthesis of more complex, biologically active compounds. The chloro and nitro groups provide reactive handles for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide provides a detailed, in-depth overview of a reliable synthetic pathway to this compound, complete with experimental protocols and a discussion of the underlying chemical principles.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective nitration.
Part 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine
The precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole), can either be procured from commercial suppliers or synthesized in the laboratory. A patented method provides a route to this intermediate, which involves a multi-step sequence.[2]
Experimental Protocol for the Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine (Adapted from CN106279156A) [2]
-
Preparation of the Organolithium Reagent: In a nitrogen-purged three-necked flask, a dilithium initiator is reacted with bromotrimethylsilane at 10°C for 3 hours. The resulting siliceous organolithium reagent is obtained after a workup with deionized water and vacuum drying.
-
BOC Protection: 2-amino-3-picoline is dissolved in ethanol, and after the addition of triethylamine, di-tert-butyl dicarbonate (Boc₂O) is added dropwise. The reaction proceeds for 20 hours at room temperature to yield 2-N-BOC-amino-3-picoline after extraction and recrystallization.
-
Lithiation and Formylation: The synthesized 2-N-BOC-amino-3-picoline is dissolved in THF and cooled to -30°C. The previously prepared siliceous organolithium reagent is added dropwise, followed by the addition of DMF after 1 hour. The reaction is quenched with dilute hydrochloric acid.
-
Cyclization and Chlorination Steps: The subsequent steps, as outlined in the patent, involve the cyclization to the pyrrolo[2,3-b]pyridine core and a chlorination step to introduce the chlorine atom at the 5-position. These steps are followed by purification to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine.
It is important to note that the direct acquisition of 5-chloro-1H-pyrrolo[2,3-b]pyridine from a commercial vendor, such as Sigma-Aldrich, is a more direct and often preferred route for many research applications.[3]
Part 2: Nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine
The second and final step is the regioselective nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine to introduce a nitro group at the 3-position of the pyrrole ring. The pyrrole ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic aromatic substitution. Theoretical and experimental evidence indicates that the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack.
The choice of nitrating agent and reaction conditions is crucial to ensure high regioselectivity and avoid potential side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.
Table 1: Reaction Parameters for the Nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-chloro-1H-pyrrolo[2,3-b]pyridine | Precursor with the desired chloro-substituent. |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) | Generates the highly electrophilic nitronium ion (NO₂⁺) in situ. |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both a solvent and a catalyst for the formation of the nitronium ion. |
| Temperature | 0-5 °C | Low temperature is critical to control the reaction rate, prevent over-nitration, and minimize side reactions. |
| Reaction Time | 1-2 hours | Sufficient time for the reaction to proceed to completion. |
| Work-up | Quenching with ice-water, followed by neutralization | The reaction is carefully quenched to stop the nitration, and neutralization precipitates the product. |
| Purification | Recrystallization or column chromatography | To remove any unreacted starting material and isomeric impurities. |
Experimental Protocol for the Synthesis of this compound
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 5-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
Once the starting material is completely dissolved, cool the solution back to 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Synthesis Pathway Visualization
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is a critical process for the development of novel therapeutics based on the 7-azaindole scaffold. The two-step pathway described in this guide, involving the preparation of 5-chloro-1H-pyrrolo[2,3-b]pyridine followed by a regioselective nitration, provides a reliable and scalable method for obtaining this valuable intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and purity. This guide serves as a comprehensive resource for researchers in the field, enabling the efficient synthesis of this key building block for further chemical exploration and drug discovery.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-627. [Link]
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ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
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Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285. [Link]
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Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Aarhus, et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]
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Laali, K. K., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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ResearchGate. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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physicochemical properties of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide: Physicochemical Properties of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of the , a substituted 7-azaindole of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the 7-azaindole scaffold, a privileged structure in drug discovery, this compound holds potential as a key building block for novel therapeutics.[1][2][3] This document details the compound's chemical identity, presents its core physicochemical properties in a structured format, and outlines its theoretical spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of critical parameters such as melting point and solubility, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the characterization process.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has emerged as a cornerstone scaffold in modern drug discovery. Its unique structure, which mimics the indole moiety of tryptophan, allows it to serve as a versatile pharmacophore, leading to the development of potent inhibitors for a wide range of biological targets, including kinases, viruses, and protein aggregation pathways.[4][5] The strategic placement of substituents on the 7-azaindole core is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2]
This compound (CAS 1033463-33-0) is a derivative featuring two powerful modulating groups. The 3-nitro group, a strong electron-withdrawing moiety, significantly alters the electronic landscape of the aromatic system, influencing its reactivity, binding interactions, and photophysical properties.[6] The 5-chloro substituent not only impacts the molecule's lipophilicity but also serves as a versatile synthetic handle for further elaboration, typically through cross-coupling reactions, allowing for the construction of complex molecular architectures.[7] Understanding the fundamental physicochemical properties of this specific derivative is therefore essential for its effective application in research and development.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity and summarize its core physical and chemical attributes.
Caption: Chemical structure of this compound.
The following table summarizes the key identifiers and computed physicochemical properties for this compound. Experimental data, particularly for thermal properties, must be determined empirically.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 5-Chloro-3-nitro-7-azaindole | [8] |
| CAS Number | 1033463-33-0 | [8] |
| Molecular Formula | C₇H₄ClN₃O₂ | [8] |
| Molecular Weight | 197.58 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | Not experimentally determined. Requires verification. | - |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating. | - |
| Calculated LogP | 2.12 | [8] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [8] |
Spectroscopic Profile (Theoretical)
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. Based on its structure, the following spectral characteristics are anticipated for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the bicyclic core. The strong electron-withdrawing effect of the nitro group at the C3 position will likely cause a significant downfield shift for the adjacent C2 and C4 protons. A broad singlet corresponding to the pyrrole N-H proton is also expected, likely further downfield.
-
¹³C NMR: Seven distinct carbon signals are anticipated. The carbons directly attached to the electronegative chloro (C5) and nitro (C3) groups, as well as the carbons within the heterocyclic rings, will exhibit chemical shifts characteristic of such an electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula. For this compound, a high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of 197.0047. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Electron Ionization (EI) mass spectra of nitroaromatic compounds are often characterized by a prominent molecular ion peak and observable fragmentation patterns corresponding to the loss of nitro-group-related fragments ([M-NO]⁺, [M-NO₂]⁺).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound is predicted to show strong, characteristic absorption bands:
-
~3400-3200 cm⁻¹: N-H stretching from the pyrrole ring.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching vibrations, respectively.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the 7-azaindole core, further influenced by the nitro substituent, is expected to result in strong absorbance in the UV-Vis region. The absorption maxima (λ_max) will be indicative of the electronic transitions within the molecule and can be a useful parameter for concentration determination using the Beer-Lambert law.[10]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for determining the fundamental .
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[11] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.[11]
Caption: A validated workflow for accurate melting point determination.
Methodology:
-
Sample Preparation: Finely crush a small amount of the dry compound. Jab the open end of a glass capillary tube into the powder to collect a sample.[12] Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[12]
-
Instrument Setup: Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp).[13]
-
Approximate Determination (Optional but Recommended): For an unknown compound, perform a rapid heating run (10-20°C per minute) to quickly determine an approximate melting range. This saves time during the precise measurement.[11]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample , heat rapidly to about 15-20°C below the approximate melting point.[12]
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Solubility Profiling
A qualitative solubility profile provides valuable insights into a molecule's polarity and the presence of acidic or basic functional groups. This information is critical for selecting appropriate solvents for reactions, purification (e.g., crystallization), and formulation.
Caption: A systematic approach for classifying compound solubility.
Methodology:
-
General Procedure: In a small test tube, add approximately 20-30 mg of the compound. Add 0.5 mL of the selected solvent in portions, shaking vigorously after each addition.[14] Observe if the solid dissolves completely.
-
Solvent Sequence:
-
a. Water: Begin by testing solubility in deionized water. The combination of the polar nitro group and N-H group is offset by the chloro-substituted aromatic core, so low solubility is expected.
-
b. 5% Aqueous HCl: If insoluble in water, test in 5% HCl. The pyridine nitrogen in the 7-azaindole ring is basic and should be protonated by the acid to form a soluble hydrochloride salt.[15] This is a key test for identifying basic nitrogen heterocycles.
-
c. 5% Aqueous NaOH: If insoluble in water and HCl, test in 5% NaOH. The N-H proton of the pyrrole ring is generally not acidic enough (pKa of pyrrole ≈ 17.5) to be deprotonated by NaOH, so the compound is expected to be insoluble.[16]
-
d. Organic Solvents: Test solubility in common organic solvents such as ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO). Given its structure, the compound is expected to be soluble in polar aprotic solvents like DMSO and potentially sparingly soluble in alcohols like ethanol.
-
Conclusion
This compound is a strategically substituted 7-azaindole with significant potential as a molecular building block. Its physicochemical properties are dictated by the interplay between the heterocyclic core, the electron-withdrawing nitro group, and the chloro substituent. While computational data provides a solid foundation, the experimental verification of properties such as melting point and solubility using the robust protocols detailed herein is a critical, non-negotiable step in the research and development pipeline. This guide serves as a vital resource for scientists, enabling the accurate characterization and confident application of this promising compound in the synthesis of novel molecules for medicine and materials science.
References
- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. International Journal of Biological Macromolecules.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Kumar, S., et al. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Retrieved from [Link]
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques. Retrieved from [Link]
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Gai, F., & Hestand, N. J. (2016). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
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Gracie, K., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Doneti, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor. Medical Oncology. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]
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Khan, I., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers. Retrieved from [Link]
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Aarhus, T. P., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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A Technical Guide to 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1033463-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets, particularly protein kinases. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple sites for functionalization. This versatility has led to the development of numerous 7-azaindole derivatives as potent inhibitors for various therapeutic targets in oncology, inflammation, and neurodegenerative diseases. This guide provides a detailed technical overview of a specific, functionalized derivative: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Compound Identification and Properties
CAS Number: 1033463-33-0[1][2][3][4][5][6]
Synonyms: 5-Chloro-3-nitro-7-azaindole
This compound is a key intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for understanding the compound's behavior in experimental settings, including solubility, reactivity, and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [2][4] |
| Molecular Weight | 197.58 g/mol | [2][4][5] |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | ≥97% (Commercially available) | [2] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [4] |
Note: Experimental data such as melting point and detailed solubility are not widely published and should be determined empirically upon acquisition.
Synthesis and Chemical Reactivity
The synthesis of substituted 7-azaindoles is a well-explored area, though specific protocols for this compound are not abundantly available in peer-reviewed literature. However, a logical synthetic pathway can be constructed based on established methodologies for the regioselective functionalization of the 7-azaindole core.
Conceptual Synthetic Workflow
The most plausible synthetic route involves a two-step process starting from the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8).
-
Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine. This starting material can be synthesized through various multi-step procedures, often involving the construction of the fused ring system from pyridine precursors.
-
Step 2: Electrophilic Nitration. The 5-chloro derivative is then subjected to electrophilic nitration to introduce the nitro group at the C3 position of the pyrrole ring. The pyrrole ring is highly activated towards electrophilic substitution, and the C3 position is a primary site for such reactions.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on standard nitration reactions of activated heterocyclic systems. This protocol must be optimized and validated under appropriate laboratory safety conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 5-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a nitrating mixture (e.g., a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Reactivity and Further Functionalization
The chemical structure of this compound offers several avenues for further synthetic elaboration, making it a valuable building block.
-
Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group, which can then be used for a variety of coupling reactions to introduce diverse substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols).
-
Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.
Caption: Reactivity map of this compound.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the design of protein kinase inhibitors. The pyrrolo[2,3-b]pyridine core acts as an ATP mimic, binding to the hinge region of the kinase active site. The substituents at various positions are then optimized to achieve potency and selectivity.
This compound serves as a critical intermediate for the synthesis of 3,5-disubstituted 7-azaindoles. The introduction of an amino group at C3 (via reduction of the nitro group) and a variety of substituents at C5 (via substitution of the chloro group) allows for the exploration of the chemical space around the 7-azaindole core. This strategy has been employed in the development of inhibitors for kinases such as Checkpoint Kinase 1 (CHK1) and Leucine-Rich Repeat Kinase 2 (LRRK2).[7][9]
Safety and Handling
Hazard Assessment (Inferred)
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10][11] | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[10][11] |
| Skin Corrosion/Irritation | May cause skin irritation.[10][11] | Wash skin thoroughly after handling.[11] |
| Eye Damage/Irritation | May cause serious eye irritation.[10][11] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[10] |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. |
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.[4][13]
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.[12][13]
Conclusion
This compound is a strategically important chemical intermediate for the synthesis of advanced heterocyclic compounds. Its value lies in the versatile 7-azaindole core, which is pre-functionalized at two key positions, allowing for rapid diversification. For researchers in drug discovery, this compound provides a reliable starting point for the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
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Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]
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Organic Process Research & Development. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
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RosDok - University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
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AA Blocks. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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PubMed. (n.d.). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
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MedChemComm. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Royal Society of Chemistry. Retrieved from [Link]
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biological activity of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Biological Activity of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
Authored by: A Senior Application Scientist
Foreword: The Architectural Significance of the Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their remarkable ability to bind to a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a quintessential example of such a scaffold. Its structure is a bioisostere of purine and indole, allowing it to mimic the natural ligands of many enzymes, particularly kinases, by competing for the ATP-binding site.[1][2]
The potency and selectivity of this core can be meticulously sculpted through chemical modification. This guide focuses on a specific, highly functionalized variant: the This compound core. The introduction of a chloro group at the 5-position and a potent, electron-withdrawing nitro group at the 3-position dramatically alters the electronic landscape of the molecule. This strategic substitution is not merely decorative; it is a deliberate design choice aimed at enhancing binding affinities and unlocking novel biological activities. The nitro group, in particular, has been shown in related pyrrole-based compounds to improve antibacterial and anticancer properties.[3]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, provides validated protocols, and synthesizes the current understanding of the therapeutic potential of this promising class of compounds.
Part 1: Synthesis and Derivatization Strategy
The creation of a diverse library of derivatives hinges on a robust and flexible synthetic pathway. The general approach involves the initial construction of the core heterocyclic system, followed by functionalization.
Core Scaffold Synthesis
The synthesis of the 5-chloro-1H-pyrrolo[2,3-b]pyridine intermediate is a critical first step. While multiple routes exist, a common strategy involves the cyclization of appropriately substituted pyridine precursors. For instance, multi-step reactions starting from substituted 2-aminopyridines can yield the desired azaindole core.[4][5] Subsequent electrophilic substitution reactions are then employed to install the chloro and nitro groups at the desired positions.
Derivatization Pathways
With the core scaffold in hand, modern cross-coupling reactions provide a powerful toolkit for introducing chemical diversity. The chloro-substituent serves as an excellent handle for reactions such as:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install a variety of amine functionalities.[6]
These reactions allow for the systematic exploration of the chemical space around the core, which is fundamental to developing a comprehensive Structure-Activity Relationship (SAR).
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis and derivatization of the core scaffold.
Part 2: Anticancer Activity: Targeting Dysregulated Kinase Signaling
A predominant area of investigation for pyrrolo[2,3-b]pyridine derivatives is oncology, primarily due to their effectiveness as kinase inhibitors.[7][8] Abnormal kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.
Mechanism of Action: Kinase Inhibition
The this compound scaffold has shown potent inhibitory activity against several key oncogenic kinases.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when dysregulated, plays a crucial role in cell proliferation, migration, and angiogenesis. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[9][10] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
B-RAF Kinase: The B-RAF V600E mutation is a known driver in numerous cancers, including melanoma. Pyrrolo[2,3-b]pyridine-based compounds have been successfully developed as potent inhibitors of this mutant kinase, disrupting the MAPK/ERK signaling cascade.[8]
Signaling Pathway: FGFR Inhibition
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.
In Vitro Efficacy Data
The anticancer potential of these derivatives is quantified through various in vitro assays. The data below is representative of the activities observed for analogous pyrrolopyridine scaffolds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Analog 1r | FMS | 30 | Ovarian (SK-OV-3) | 0.15 | [11] |
| Analog 4h | FGFR1 | 7 | Breast (4T1) | N/A | [10] |
| Analog 4h | FGFR2 | 9 | Breast (4T1) | N/A | [10] |
| Analog 35 | V600E B-RAF | 80 | Melanoma (SK-MEL-5) | < 0.02 | [8][12] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol provides a reliable method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.[13]
Part 3: Antimicrobial Activity
Beyond oncology, pyrrolopyridine derivatives have emerged as a novel class of antibacterial agents.[14] The increasing threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds for antibiotic development.[15]
Mechanism of Action
While the precise mechanisms for all derivatives are still under investigation, studies on related compounds suggest several possibilities:
-
Inhibition of Protein Synthesis: Some compounds have been shown to interfere with ribosomal function, leading to a blockage of translation.[14]
-
Inhibition of DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. Pyrrole-containing compounds have demonstrated inhibitory activity against DNA gyrase.[16]
-
SOS Response: The ability of a compound to induce or avoid the bacterial SOS DNA repair response can provide clues about its mechanism of action.[14]
In Vitro Efficacy Data
The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-b]quinoxalines | Staphylococcus aureus | 32 | [17] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Escherichia coli | 3.35 | [14] |
Antimicrobial Screening Workflow
Caption: A typical workflow for screening compounds for antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the gold-standard method for determining the antimicrobial susceptibility of bacteria to a given compound.
Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The electron-withdrawing nature of the chloro and nitro substituents provides a unique electronic profile that has proven effective in the design of potent inhibitors for oncogenic kinases and as a foundation for new antimicrobial agents.
The path forward is clear. Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds identified from initial screens to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploring New Targets: Expanding the screening of this compound library against other relevant biological targets, including other kinase families, viral enzymes, and targets for inflammatory diseases.
-
In Vivo Validation: Advancing the most promising in vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The strategic design and synthesis of derivatives based on this core will undoubtedly continue to yield compounds with significant therapeutic potential, addressing critical unmet needs in oncology and infectious diseases.
References
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. (URL: [Link])
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. (URL: [Link])
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
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New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - MDPI. (URL: [Link])
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (URL: [Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Deriv
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (URL: [Link])
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. (URL: [Link])
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Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed. (URL: [Link])
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - ResearchGate. (URL: [Link])
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][9]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (URL: [Link])
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The Emergent Therapeutic Potential of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Mechanistic Deep Dive
For Immediate Release
Shanghai, China – December 31, 2025 – In the dynamic landscape of targeted therapeutics, the pyrrolo[2,3-b]pyridine scaffold has consistently emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors. This in-depth technical guide focuses on a specific, yet underexplored, derivative: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. While direct, extensive research on this particular compound is in its nascent stages, its structural features, when analyzed in the context of its chemical family, allow for a robust, data-driven hypothesis of its mechanism of action. This whitepaper will elucidate this proposed mechanism, grounded in the established pharmacology of analogous compounds, and present a comprehensive roadmap for its experimental validation.
Introduction: The Pyrrolo[2,3-b]pyridine Core - A Versatile Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structure is conducive to forming key interactions within the ATP-binding pocket of various protein kinases, making it a cornerstone for the development of targeted cancer therapies and treatments for other signaling-driven diseases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Cyclin-Dependent Kinases (CDKs), and Traf2 and Nck-interacting kinase (TNIK).[1][2][3][4] The versatility of this core structure allows for fine-tuning of selectivity and potency through strategic substitutions at various positions of the bicyclic ring system.
Proposed Mechanism of Action: A Hypothesis for Kinase Inhibition
Based on extensive structure-activity relationship (SAR) studies of similar pyrrolopyridine derivatives, we propose that this compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of one or more protein kinases. The specific substitutions on the core scaffold—a chloro group at the 5-position and a nitro group at the 3-position—are critical for this proposed activity.
Key Molecular Interactions
The pyrrolo[2,3-b]pyridine core is anticipated to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding site. The chloro substituent at the 5-position likely occupies a hydrophobic pocket, enhancing binding affinity and potentially contributing to selectivity. The electron-withdrawing nitro group at the 3-position can modulate the electronic properties of the ring system and may form additional interactions with the active site residues.
Caption: A streamlined workflow for validating the proposed mechanism of action.
Cellular Phenotypic Assays
Objective: To evaluate the functional consequences of target inhibition in relevant cancer cell lines.
Methodology:
-
Anti-proliferative Assays: Determine the effect of the compound on the proliferation of a panel of cancer cell lines using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or caspase activity assays.
-
Cell Cycle Analysis: Analyze the effect of the compound on cell cycle distribution by propidium iodide staining and flow cytometry.
| Assay | Endpoint Measured |
| MTT/CellTiter-Glo | Cell viability and proliferation. |
| Annexin V/PI Staining | Early and late apoptosis. |
| Caspase-Glo | Caspase-3/7 activity. |
| Propidium Iodide Staining | Cell cycle phase distribution. |
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a strong, evidence-based hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of the pyrrolo[2,3-b]pyridine scaffold. We propose that this compound acts as a kinase inhibitor, with its specific substitutions conferring potency and potential selectivity. The outlined experimental roadmap provides a clear path to rigorously test this hypothesis and unlock the therapeutic potential of this promising molecule. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a novel therapeutic candidate into preclinical and clinical development.
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An In-depth Technical Guide to the Solubility of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing that poor solubility is a primary driver of compound attrition, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's solubility. We present detailed, field-proven protocols for both equilibrium and kinetic solubility assays, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics, providing the theoretical basis and practical methodologies required to navigate the challenges associated with compound solubility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties often dictating its ultimate success or failure. Among these, aqueous solubility is a paramount parameter. It directly influences a compound's dissolution rate, bioavailability, and the feasibility of developing parenteral or oral dosage forms. This compound, a member of the 7-azaindole class of heterocyclic compounds, represents a scaffold of significant interest due to its prevalence in kinase inhibitors and other targeted therapies. However, the presence of a planar, aromatic ring system, a chloro-substituent, and a nitro group suggests that its solubility, particularly in aqueous media, may be limited.
This guide provides a multi-faceted approach to addressing the solubility of this specific compound. We will first dissect its molecular structure to make qualitative predictions, then present its known physicochemical properties, and finally, detail the rigorous experimental procedures necessary for quantitative characterization.
Theoretical Foundation: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we must consider the interplay of its functional groups.
-
Polarity and Lipophilicity : The fused aromatic pyrrolo[2,3-b]pyridine core is largely nonpolar. The chloro and nitro groups increase the molecule's lipophilicity (fat-solubility). The predicted LogP (a measure of lipophilicity) for this compound is 2.12, which suggests a preference for organic solvents over water.[1]
-
Hydrogen Bonding : The molecule possesses one hydrogen bond donor (the pyrrole N-H) and three potential hydrogen bond acceptors (the nitro oxygens and the pyridine nitrogen).[1] This capacity for hydrogen bonding provides a mechanism for interaction with polar protic solvents like water, methanol, and ethanol.
-
Crystal Lattice Energy : For a solid to dissolve, the energy of solvation (solute-solvent interactions) must overcome the crystal lattice energy (solute-solute interactions). Aromatic, planar molecules like this one tend to pack efficiently into stable crystal lattices, which can require significant energy to disrupt, often leading to lower solubility.
Based on this analysis, we can predict that this compound will exhibit low solubility in water and nonpolar solvents like hexane, but will have significantly better solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively disrupt solute-solute interactions.
Physicochemical Properties of this compound
A summary of the key computational and physical properties is essential for a complete understanding.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| CAS Number | 1033463-33-0 | [1] |
| Predicted LogP | 2.12 | [1] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The two most common methods for solubility determination in a drug discovery setting are the equilibrium (thermodynamic) shake-flask method and the kinetic solubility assay. The choice of method depends on the stage of research; kinetic assays are suited for high-throughput screening in early discovery, while equilibrium solubility is critical for lead optimization and pre-formulation.[2][3]
Protocol for Equilibrium Solubility Determination
The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent under stable conditions.[4] This "shake-flask" method is considered the gold standard.[2][5]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating equilibrium.[6][7]
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Methanol, Acetonitrile)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[6]
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step; centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is recommended to remove all particulates.[6][7]
-
Quantification: Prepare a dilution series of the resulting filtrate. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve prepared from a stock solution of the compound (typically in DMSO or acetonitrile).
-
Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration of the saturated solution. Perform the experiment in triplicate to ensure reproducibility.[6]
Diagram: Equilibrium Solubility Experimental Workflow
Caption: Workflow for determining equilibrium solubility.
Protocol for Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][8] It is a high-throughput method used to flag potential solubility issues early.
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The solution is incubated for a short period, and any precipitate that forms is removed. The concentration of the compound remaining in the solution is then measured.[3][8]
Materials and Equipment:
-
This compound (dissolved in 100% DMSO, e.g., at 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (assay plate and filtration plate)
-
Automated liquid handler (optional, for high throughput)
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)[2][8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[8]
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[8]
-
Precipitate Removal: Filter the solutions through a 96-well filtration plate to remove any precipitated compound.
-
Quantification (Direct UV Method): Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max using a plate reader.[8] Calculate the concentration by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a mixed solvent system (e.g., 50:50 acetonitrile:water) where the compound is fully soluble.
Expected Solubility Profile and Data Representation
Based on the theoretical analysis, a predicted solubility profile can be constructed. This serves as a hypothesis to be tested by the experimental methods described above.
Diagram: Factors Influencing Solubility
Caption: Relationship between molecular properties and solubility.
Table for Data Collation:
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | Very Low | Enter experimental data here |
| PBS (pH 7.4) | Polar Protic (Aqueous Buffer) | Very Low | Enter experimental data here |
| Methanol | Polar Protic | Moderate | Enter experimental data here |
| Ethanol | Polar Protic | Moderate | Enter experimental data here |
| Acetonitrile | Polar Aprotic | Moderate-High | Enter experimental data here |
| Dimethylformamide (DMF) | Polar Aprotic | High | Enter experimental data here |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data here |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Enter experimental data here |
| Dichloromethane (DCM) | Nonpolar | Low-Moderate | Enter experimental data here |
| Hexane | Nonpolar | Very Low | Enter experimental data here |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other chlorinated and nitrated pyridines, suggest appropriate precautions should be taken.[9][10][11]
-
Hazard Classification : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
Always consult a compound-specific SDS if available and follow all institutional safety protocols.
Conclusion
The solubility of this compound is a critical parameter that requires a blend of theoretical prediction and rigorous experimental validation. Its molecular structure suggests low aqueous solubility but favorable solubility in polar aprotic solvents like DMSO and DMF. This guide has provided the scientific rationale and detailed, actionable protocols for researchers to accurately determine both the equilibrium and kinetic solubility of this compound. By applying these methods, drug development professionals can generate the reliable data needed to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately advance promising therapeutic candidates.
References
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- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BioDuro. (n.d.). ADME Solubility Assay.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
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- CymitQuimica. (2024). Safety Data Sheet - 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Foreword: The Promise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active agents, particularly kinase inhibitors. This guide delves into the therapeutic potential of a specific, yet under-explored derivative: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. While direct biological data for this exact molecule is sparse in publicly available literature, a comprehensive analysis of its structural analogues provides a robust framework for predicting its likely therapeutic targets and a clear roadmap for their experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the potential of this promising compound.
The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the interactions of these crucial biological motifs.[1] Its defining feature is the pyridine nitrogen, which, along with the pyrrole nitrogen, frequently acts as a "hinge-binder," anchoring the molecule within the ATP-binding pocket of various protein kinases.[2][3] This interaction is fundamental to the mechanism of action for a vast number of kinase inhibitors. The substitutions on this core scaffold are critical for modulating potency, selectivity, and pharmacokinetic properties.[1]
The subject of this guide, this compound, possesses two key substitutions:
-
A 5-chloro group: The chlorine atom can occupy hydrophobic pockets within the kinase active site and potentially form halogen bonds, contributing to binding affinity. Its position is analogous to substitutions in known potent inhibitors.[2]
-
A 3-nitro group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence at the C3 position is less common in reported kinase inhibitors but offers a unique vector for interaction that could be exploited for novel selectivity. A related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, has been synthesized as a precursor for a Chk1 kinase inhibitor, indicating the synthetic tractability and relevance of the 3-nitro substitution.[4]
Given the extensive body of evidence for the 7-azaindole scaffold, the most probable therapeutic targets for this compound are protein kinases , particularly those implicated in oncology.
High-Probability Therapeutic Targets and Associated Pathways
Based on the activities of structurally related compounds, we can prioritize several kinase families as high-probability targets.
Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Tumor Proliferation
Aberrant RTK signaling is a hallmark of many cancers, driving cell proliferation, survival, and angiogenesis. The 7-azaindole scaffold has proven to be a potent inhibitor of several key RTKs.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several multi-kinase inhibitors based on the pyrrolo[2,3-d]pyridine (a related isomer) scaffold have demonstrated potent VEGFR2 inhibition.[5][6]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when abnormally activated, plays a crucial role in various cancers, including breast, lung, and liver cancer.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent pan-FGFR inhibitors, showing activity against FGFR1, 2, and 3.[2][3][7] A related 7-azaindole derivative has also been developed as a selective covalent inhibitor of FGFR4 for hepatocellular carcinoma.[8]
-
Epidermal Growth Factor Receptor (EGFR) & HER2: These receptors are pivotal in cell growth and differentiation, and their overactivity is a known oncogenic driver. Pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against both EGFR and HER2.[5][6]
Below is a diagram illustrating the central role of these RTKs in oncogenic signaling.
Caption: Key oncogenic signaling pathways downstream of VEGFR, FGFR, and EGFR/HER2.
Cell Cycle and Transcriptional Regulators
Controlling the cell cycle and gene transcription are fundamental processes that are deregulated in cancer.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Specifically, CDK2 has been identified as a target for pyrrolo[2,3-d]pyrimidine derivatives.[5][6] More recently, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent inhibitor of CDK8, a transcriptional regulator linked to colorectal cancer.[9]
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is involved in the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.
Intracellular Signaling Nodes
The 7-azaindole scaffold is also effective at targeting key nodes within intracellular signaling cascades.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, metabolism, and survival and is frequently deregulated in a wide range of tumors.[10] A novel series of 7-azaindole derivatives were discovered to be potent PI3K inhibitors.[10][11]
-
UNC-51-like kinase-1 (ULK1): ULK1 is a central regulator of autophagy, a cellular process that RAS-driven cancers can depend on for survival. Potent and selective ULK1/2 inhibitors have been developed from the 7-azaindole scaffold for the treatment of such cancers.[12]
Experimental Workflow for Target Identification and Validation
For a novel compound like this compound, a systematic approach is required to identify and validate its therapeutic targets. The following workflow provides a robust, self-validating system.
Caption: A streamlined workflow for identifying and validating therapeutic targets.
Phase 1: Broad Target Identification - Kinase Profiling
The initial step is to screen the compound against a large, representative panel of human kinases to identify high-affinity targets.
Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan®)
-
Principle: An active site-directed competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase.
-
Procedure:
-
Kinases are expressed, tagged (e.g., with DNA), and immobilized on a solid support.
-
The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase-immobilized support and a known, immobilized active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured (e.g., via qPCR of the DNA tag).
-
Binding is expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong competition and high binding affinity.
-
-
Data Analysis: Results are typically presented as a dendrogram, visualizing the binding interactions across the human kinome. Hits are prioritized based on the strength of binding (e.g., %Ctrl < 10).
-
Causality: This unbiased screen provides a broad overview of potential targets without prior assumptions, enabling the discovery of both expected and novel interactions.
Phase 2: In-Cell Target Engagement - Cellular Thermal Shift Assay (CETSA®)
A primary screen identifies biochemical hits. It is crucial to confirm that the compound engages its putative target within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: Based on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound.
-
Procedure:
-
Culture relevant cancer cells (e.g., a cell line known to be dependent on a hit kinase) to ~80% confluency.
-
Treat one set of cells with the test compound (at various concentrations) and another with vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvest the cells, wash, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or Mass Spectrometry.
-
-
Data Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. This directly demonstrates target engagement in a physiological context.
-
Trustworthiness: CETSA is a gold-standard method for validating target engagement in cells and even in vivo, ensuring that the biochemical activity translates to a cellular context.
Phase 3 & 4: Pathway Modulation and Phenotypic Assays
Once target engagement is confirmed, the next steps are to demonstrate that this engagement leads to modulation of the downstream signaling pathway and results in a desired cellular phenotype.
Protocol: Phospho-protein Analysis and Cell Viability
-
Pathway Modulation:
-
Treat cells with the compound at various concentrations and for different durations.
-
Lyse the cells and perform a Western Blot to detect the phosphorylation status of key downstream substrates of the target kinase (e.g., for FGFR inhibition, analyze phospho-ERK).
-
A dose-dependent decrease in the phosphorylation of the substrate provides evidence of functional target inhibition.
-
-
Phenotypic Assays:
-
Proliferation: Use assays like CellTiter-Glo® to measure ATP levels as an indicator of cell viability after 72 hours of compound treatment.
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.
-
Migration: Perform a scratch/wound-healing assay to assess the compound's effect on cell migration.
-
-
Data Synthesis: Correlating the concentration-response curves from target engagement (CETSA), pathway inhibition (p-ERK), and cellular phenotype (proliferation) is critical. A strong correlation provides a compelling argument that the observed cellular effect is mediated through the inhibition of the identified target.
Quantitative Data Summary of Representative 7-Azaindole Derivatives
To provide context for the potential potency of this compound, the following table summarizes the activity of related compounds from the literature.
| Compound Class | Target Kinase(s) | Reported IC₅₀ / Activity | Reference Cell Line(s) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | 4T1 (Breast Cancer) | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 nM | HCT116 (Colorectal) | [9] |
| 7-Azaindole Derivative | PI3Kγ | < 0.25 nM (Biochemical) | HCT116, A549, etc. | [10] |
| 7-Azaindole Derivative | TrkA | Selective over 30 kinases | N/A (Biochemical) | [13] |
| Pyrrolo[2,3-d]pyridine | VEGFR2 | Selective Inhibition | HepG2 (Liver Cancer) | [6] |
Conclusion and Future Directions
The this compound is a compound of significant therapeutic potential, built upon the privileged 7-azaindole scaffold. The overwhelming evidence from analogous structures strongly suggests that its primary targets will be within the human kinome, particularly kinases driving oncogenic pathways such as FGFR, VEGFR, CDKs, and PI3K. The unique electronic signature imparted by the 3-nitro group may offer an opportunity to achieve novel selectivity profiles.
The path forward is clear. A systematic investigation, beginning with broad kinase profiling and followed by rigorous in-cell target validation and phenotypic characterization, will be essential to fully elucidate the mechanism of action and therapeutic utility of this compound. The workflows and protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to confidently identify and validate the therapeutic targets of this compound and pave the way for its potential development as a next-generation therapeutic agent.
References
- El-Gamal, M. I., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry.
- Al-Suwaidan, I. A., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2065324]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1ra02660g]
- Kumar, A., et al. (2021). Azaindole Therapeutic Agents. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442301/]
- Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00947]
- El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [URL: https://revues.imist.ma/index.php/morjchem/article/view/35380]
- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00222]
- ACS Fall 2025. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. American Chemical Society. [URL: https://www.acs.org/meetings/fall-2025.html]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives
Introduction: The Unassuming Power of a Nitrogen Atom
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to a wide array of biological targets, thereby serving as fertile ground for the development of novel therapeutics. Among these, the 7-azaindole core, a bioisostere of indole, has carved a significant niche for itself, transitioning from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its strategic incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's electronic properties, solubility, and hydrogen bonding capabilities, often leading to enhanced potency and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the discovery and historical evolution of 7-azaindole derivatives, tracing their journey from initial synthesis to their current status as key components in several FDA-approved drugs and numerous clinical candidates.[1][2]
The Genesis of 7-Azaindole: Early Synthetic Endeavors
The story of 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is intrinsically linked to the broader history of heterocyclic chemistry. While early, isolated preparations of substituted 7-azaindoles may have occurred, a significant milestone in its accessibility can be traced back to the mid-20th century. One of the foundational methods for constructing the indole ring system, the Fischer indole synthesis, was explored for its applicability to pyridine precursors. However, the electron-deficient nature of the pyridine ring often complicates classical indole syntheses.
More robust and reliable methods, such as the Bartoli and Batcho-Leimgruber indole syntheses, proved more amenable to the creation of the 7-azaindole core. The Bartoli reaction, for instance, utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to construct the pyrrole ring. While effective, this method was often hampered by low yields.
A significant advancement in the synthesis of 7-azaindole derivatives came with the development of transition-metal-catalyzed cross-coupling reactions. These powerful tools of modern organic synthesis have enabled the efficient and modular construction of the 7-azaindole scaffold from readily available starting materials. For example, palladium-catalyzed reactions have been instrumental in the formation of key carbon-carbon and carbon-nitrogen bonds required to build the bicyclic system.[3] More contemporary approaches even utilize Rhodium(III) catalysis to couple 2-aminopyridine with alkynes, showcasing the continuous evolution of synthetic strategies.[2]
A Privileged Scaffold in Medicinal Chemistry: The Rise of 7-Azaindole Derivatives
The true ascent of 7-azaindole derivatives began with their recognition as potent and versatile pharmacophores. Their ability to act as bioisosteres for purine systems and their capacity to form key hydrogen bond interactions with protein targets made them particularly attractive for kinase inhibitor design.[4] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form a bidentate hydrogen bond with the hinge region of many kinases, mimicking the interaction of the adenine base of ATP.[5]
This recognition led to the systematic exploration of 7-azaindole derivatives in drug discovery programs, with a particular focus on oncology. The fragment-based drug discovery (FBDD) approach proved to be a particularly fruitful strategy for identifying and optimizing 7-azaindole-based leads. In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then elaborated into more potent and selective drug candidates. The 7-azaindole core, with its multiple points for chemical modification, is an ideal starting point for such an approach.
Case Study: Vemurafenib - A Triumph of Fragment-Based Drug Discovery
A landmark achievement in the history of 7-azaindole derivatives is the discovery and development of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of metastatic melanoma.[1][5] The journey to Vemurafenib began with the identification of a simple 7-azaindole fragment that exhibited weak binding to the ATP-binding site of the BRAF kinase.[5] Through a structure-guided design approach, chemists at Plexxikon systematically modified the 7-azaindole core, leading to the discovery of a highly potent and selective inhibitor. Vemurafenib's approval by the FDA marked a significant milestone, not only for the treatment of melanoma but also as a powerful validation of the FBDD strategy and the therapeutic potential of the 7-azaindole scaffold.[5][6]
The Broadening Therapeutic Landscape of 7-Azaindole Derivatives
While the success of 7-azaindole derivatives as kinase inhibitors in oncology is well-established, their therapeutic potential extends far beyond this single target class. Researchers have successfully developed 7-azaindole-based compounds with a wide range of biological activities, targeting various diseases.
Oncology and Beyond: A Multitude of Targets
The versatility of the 7-azaindole scaffold is evident in the diverse array of protein targets for which potent inhibitors have been developed. These include:
-
PI3K (Phosphoinositide 3-kinase): A key enzyme in a signaling pathway that is frequently dysregulated in cancer.[7][8]
-
FGFR4 (Fibroblast Growth Factor Receptor 4): A receptor tyrosine kinase implicated in hepatocellular carcinoma.[9]
-
CDK9 (Cyclin-Dependent Kinase 9): A crucial regulator of transcription, making it an attractive target for cancer therapy.[10][11]
-
PDK1 (Phosphoinositide-Dependent Kinase 1): A master kinase that activates several downstream kinases involved in cell growth and survival.[12]
-
PIM2 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[1]
Beyond oncology, 7-azaindole derivatives have shown promise as:
-
Analgesic and hypotensive agents. [13]
-
Anti-inflammatory agents: By targeting chemokine receptors like CCR2.[1][4]
-
Antiviral agents: For instance, as inhibitors of the influenza polymerase-B2.[1]
-
Cytokinin analogues: With potential applications in agriculture and as cytotoxic agents against leukemia cells.[2][14]
The following table summarizes the diverse biological activities and targets of 7-azaindole derivatives:
| Therapeutic Area | Protein Target(s) | Example Application(s) |
| Oncology | BRAF, PI3K, FGFR4, CDK9, PDK1, PIM2 | Treatment of melanoma, various solid tumors, and hematological malignancies.[1][5][7][9][10][11][12] |
| Inflammation | CCR2 | Treatment of inflammatory conditions like asthma and rheumatoid arthritis.[1][4] |
| Infectious Diseases | Influenza Polymerase-B2 | Development of novel antiviral therapies.[1] |
| Pain and Cardiovascular | Not specified | Analgesic and hypotensive effects.[13] |
| Agrochemicals/Cell Biology | Cytokinin receptors | Plant growth regulation and cytotoxic effects on cancer cell lines.[2][14] |
Synthetic Methodologies: A Step-by-Step Protocol
The synthesis of 7-azaindole derivatives has evolved significantly, with modern methods offering greater efficiency and flexibility. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, followed by an intramolecular cyclization.
Protocol: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization
This protocol outlines a general procedure for the synthesis of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) in a reaction vessel, add a terminal alkyne (1.1 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add a base (e.g., triethylamine, 2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-(alkynyl)pyridin-3-amine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 2-(alkynyl)pyridin-3-amine intermediate (1.0 eq) in a suitable solvent (e.g., DMF or DMSO).
-
Add a base (e.g., potassium tert-butoxide or sodium hydride, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the cyclization by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final 2-substituted 7-azaindole derivative by column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of 2-substituted 7-azaindole derivatives.
Mechanism of Action: The Bidentate Hydrogen Bond
The remarkable success of 7-azaindole derivatives as kinase inhibitors is largely attributed to their ability to form a specific and highly favorable interaction with the hinge region of the kinase active site. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP, allowing 7-azaindole-based inhibitors to effectively compete with the natural substrate.
Caption: Bidentate hydrogen bonding of a 7-azaindole inhibitor with the kinase hinge region.
Future Perspectives: The Enduring Legacy of 7-Azaindole
The journey of 7-azaindole derivatives from their initial synthesis to their current prominence in medicinal chemistry is a testament to the power of chemical innovation and a deep understanding of structure-activity relationships. The versatility of this scaffold, coupled with the continuous development of novel synthetic methodologies, ensures that 7-azaindole will remain a valuable tool in the armamentarium of drug discovery scientists for the foreseeable future. As our understanding of complex biological pathways continues to grow, it is highly probable that new and unexpected therapeutic applications for this remarkable heterocyclic system will be uncovered, further solidifying its status as a truly privileged scaffold.
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An In-Depth Technical Guide to the Structural Analysis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural building block tryptophan and interact with a wide array of biological targets. Derivatives of this heterocyclic system are central to the development of therapeutics ranging from kinase inhibitors for oncology to novel antibacterial agents.[1][2][3] The strategic placement of functional groups on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific, highly functionalized derivative: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine . The introduction of a chloro group at the 5-position and a nitro group at the 3-position transforms the core scaffold into a versatile intermediate. The electron-withdrawing nature of these substituents significantly alters the electronic landscape of the ring system, providing distinct handles for subsequent chemical modifications. Understanding the precise structural and electronic characteristics of this molecule is the critical first step in leveraging its synthetic potential. This document provides a comprehensive analysis of its structure, from fundamental properties to advanced spectroscopic elucidation and reactivity profiling.
Section 1: Molecular Identity and Physicochemical Properties
A foundational characterization begins with the molecule's basic chemical and computed properties. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1033463-33-0 | [4] |
| Molecular Formula | C₇H₄ClN₃O₂ | [4] |
| Molecular Weight | 197.58 g/mol | [4] |
| Synonym | 5-Chloro-3-nitro-7-azaindole | [4] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [4] |
| LogP (calculated) | 2.1245 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Section 2: Synthesis Strategy and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in a single publication, but a logical pathway can be constructed based on established heterocyclic chemistry principles. A common and effective strategy involves the direct nitration of a pre-existing chloro-substituted 7-azaindole.
Experimental Workflow: Electrophilic Nitration
The protocol below describes a representative procedure for the synthesis. The choice of a mixed acid system (HNO₃/H₂SO₄) is critical; sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.
-
Pre-cooling: Chill a flask containing concentrated sulfuric acid to 0°C in an ice bath. This is a crucial exothermic control step.
-
Substrate Dissolution: Slowly add 5-chloro-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with continuous stirring. The protonation of the pyridine nitrogen helps to solubilize the starting material.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Add this "nitrating mixture" dropwise to the reaction flask, ensuring the internal temperature does not exceed 5-10°C to prevent side reactions and thermal decomposition.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the solid product, which has low solubility in the aqueous acidic medium.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid, and dried. Further purification is typically achieved by recrystallization or column chromatography to yield the final, high-purity compound.
Caption: Synthetic workflow for this compound.
Section 3: Comprehensive Structural Elucidation
Confirming the identity and purity of the synthesized molecule requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The electron-withdrawing chloro and nitro groups, along with the heterocyclic nitrogen atoms, create a distinct electronic environment that is reflected in the chemical shifts.
-
¹H NMR: Four distinct signals are expected in the aromatic region, corresponding to the four protons on the bicyclic ring. The pyrrole N-H proton will appear as a broad singlet at a significantly downfield chemical shift. The proton at the C4 position, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded and appear furthest downfield.
-
¹³C NMR: Seven unique carbon signals are anticipated. The carbons directly attached to the electron-withdrawing groups (C3 bearing the nitro group and C5 bearing the chloro group) will be significantly deshielded.
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Proton | Approx. δ (ppm) | Carbon |
| H1 (N-H) | 12.0 - 12.5 (br s) | C2 |
| H2 | 8.0 - 8.3 (s) | C3 |
| H4 | 8.8 - 9.1 (d) | C3a |
| H6 | 8.4 - 8.6 (d) | C4 |
| C5 | ||
| C6 | ||
| C7a |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Characteristic IR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (pyrrole) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| C=C & C=N Stretches | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula. The key diagnostic feature for this molecule is the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two distinct molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity of ~3:1, providing definitive evidence for the presence of a single chlorine atom.
Crystallographic Analysis
While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for unambiguous structural determination. The technique would provide precise data on bond lengths, bond angles, and torsional angles.
Expected Structural Features:
-
Planarity: The fused pyrrolo[2,3-b]pyridine ring system is expected to be essentially planar.[5]
-
Intermolecular Interactions: In the solid state, the crystal packing would likely be dominated by π-π stacking interactions between the planar aromatic rings and potential weak C-H···O hydrogen bonds involving the nitro group. The presence of both hydrogen bond donors (N-H) and acceptors (nitro oxygens, pyridine nitrogen) suggests a potential for a well-ordered, stable crystal lattice.
Caption: Conceptual diagram of a crystal lattice formed by repeating unit cells.
Section 4: Chemical Reactivity and Synthetic Utility
The substituents on this compound dictate its reactivity, making it a valuable building block.
-
Nucleophilic Aromatic Substitution (SNAr): The C5-chloro position is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen and the nitro group. This allows for the displacement of the chloride with various nucleophiles (amines, alcohols, thiols), providing a straightforward route to a diverse library of 5-substituted derivatives.
-
Pyrrole Nitrogen Reactivity: The pyrrole nitrogen remains nucleophilic and can be deprotonated with a strong base to form an anion.[6] This anion can then be alkylated or acylated, enabling modification at the N1 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C). This introduces a new nucleophilic site at the C3 position, opening up possibilities for amide bond formation or further heterocycle synthesis.
-
Cross-Coupling Reactions: While the C-Cl bond can participate in cross-coupling, derivatization to a more reactive C-Br or C-I species might be necessary for more challenging transformations like Suzuki or Buchwald-Hartwig couplings, which are commonly used to build complexity from azaindole scaffolds.[1]
Caption: Key reaction pathways for derivatizing the title compound.
Section 5: Potential Applications in Drug Discovery
The broader class of pyrrolopyridines exhibits a wide range of biological activities.[2][7][8] The structural features of this compound make it an attractive starting point for generating candidate molecules.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding site of the target kinase. The pyrrolo[2,3-b]pyridine scaffold is an excellent mimic of the adenine hinge-binding motif. The functional handles on the title compound allow for the systematic exploration of vectors pointing into the solvent-exposed region and the hydrophobic back pocket of a kinase, which is a key strategy in structure-activity relationship (SAR) studies.
-
Antibacterial Agents: Pyrrolopyridine derivatives have been identified as a novel class of antibacterial agents.[3][9] The ability to generate diverse libraries of compounds from this intermediate via the reactions described above is a powerful tool in the search for new antibiotics to combat resistant bacterial strains.[7]
Conclusion
This compound is more than just a chemical entity; it is a carefully designed synthetic intermediate of high strategic value. Its structure has been thoroughly characterized by a confluence of spectroscopic and analytical methods. The chloro and nitro substituents are not merely passive decorations but are key activators that provide multiple, orthogonal handles for chemical modification. This allows researchers in drug development to rapidly and efficiently generate diverse libraries of novel compounds, making it a cornerstone molecule for exploring the vast therapeutic potential of the 7-azaindole scaffold.
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- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Potential FGFR Inhibitor
Introduction: The Therapeutic Promise of Targeting FGFR and the Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through receptor amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[4][5] Derivatives of this heterocyclic system have been successfully developed as inhibitors of various kinases, and recent research has highlighted their potential as potent FGFR inhibitors.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific derivative, 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine , as a potential inhibitor of the FGFR signaling pathway. While the broader 1H-pyrrolo[2,3-b]pyridine class has shown promise, the specific inhibitory activity of this nitro- and chloro-substituted analog remains to be fully characterized.[4][7]
These application notes and protocols are designed to provide a robust framework for the systematic investigation of this compound, from initial biochemical assays to cellular characterization and preliminary in vivo considerations. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and adapt them as needed.
The FGFR Signaling Pathway: A Complex Network for Therapeutic Intervention
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR.[8][9] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domains.[1] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[10][11] These pathways ultimately regulate gene expression and cellular responses.[1] The goal of an FGFR inhibitor, such as the one we are proposing to evaluate, is to block the initial kinase activity, thereby preventing the downstream signaling that drives oncogenesis.
Caption: The FGFR Signaling Pathway and the Point of Inhibition.
Part 1: In Vitro Biochemical Evaluation
The first critical step is to determine if this compound directly inhibits the kinase activity of the FGFRs. A robust and quantitative in vitro kinase assay is the gold standard for this initial assessment. The ADP-Glo™ Kinase Assay is a reliable method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[12]
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the IC50 value of the test compound against purified FGFR1, FGFR2, FGFR3, and FGFR4 kinases.
Causality Behind Experimental Choices:
-
Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference, making it ideal for screening and IC50 determination.[12]
-
Kinase Panel: Testing against a panel of FGFRs (1-4) is crucial to determine the selectivity profile of the compound. Some cancers are driven by specific FGFR isoforms, and selectivity can influence both efficacy and potential side effects.[2]
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for each kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Serial Dilution: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve and accurately calculate the IC50 value.
Materials:
-
Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases (e.g., from Promega, Carna Biosciences).
-
Poly(Glu,Tyr) 4:1 or other suitable substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]
-
This compound (test compound), dissolved in 100% DMSO.
-
Staurosporine or a known pan-FGFR inhibitor (positive control).
-
100% DMSO (negative control).
-
White, opaque 384-well plates.
-
Plate reader capable of measuring luminescence.
Experimental Workflow:
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. The final concentration in the assay should typically range from 10 µM to 0.5 nM. Also, prepare positive and negative controls.
-
Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the appropriate FGFR kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final volume should be 5 µL.[14]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[14]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Kinase | IC50 (nM) of Test Compound | IC50 (nM) of Control Inhibitor |
| FGFR1 | ||
| FGFR2 | ||
| FGFR3 | ||
| FGFR4 |
Part 2: In Vitro Cellular Evaluation
Following biochemical confirmation of inhibitory activity, the next step is to assess the compound's effect on cancer cells with known FGFR pathway dysregulation. Cell viability assays are fundamental for determining the antiproliferative effects of the compound.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[15]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: It is crucial to select cell lines with documented FGFR amplifications, fusions, or activating mutations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation).[16] A control cell line with no known FGFR alterations should also be included to assess selectivity.
-
Choice of Assay: The CellTiter-Glo® assay is a highly sensitive, single-reagent-addition method that is well-suited for high-throughput screening. Its luminescent output provides a wide dynamic range.[15]
-
Incubation Time: A 72-hour incubation period is typically sufficient to observe the antiproliferative effects of a kinase inhibitor.[17]
Materials:
-
Cancer cell lines with and without FGFR alterations.
-
Appropriate cell culture medium and supplements.
-
This compound, dissolved in 100% DMSO.
-
A known FGFR inhibitor (e.g., Infigratinib, AZD4547) as a positive control.[18][19]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, opaque-walled 96-well plates.
-
Plate reader capable of measuring luminescence.
Experimental Workflow:
Sources
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The protocol details a robust two-step synthetic sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The methodology covers selective chlorination at the C5-position followed by regioselective nitration at the C3-position. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering in-depth explanations of the reaction mechanisms, experimental procedures, and methods for validation to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of Substituted 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the development of therapeutics, particularly kinase inhibitors for oncology.
The target molecule, this compound, is a highly valuable intermediate. The chloro-substituent at the C5 position and the nitro group at the C3 position provide orthogonal handles for further chemical elaboration. The nitro group can be readily reduced to an amine, which is a versatile precursor for amides, ureas, and sulfonamides, while the chloro group is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the systematic exploration of chemical space around the 7-azaindole core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
This guide presents a reliable and scalable protocol for the synthesis of this key intermediate, emphasizing safety, efficiency, and high regioselectivity.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved via a two-step electrophilic aromatic substitution sequence starting from 7-azaindole.
Overall Reaction Scheme:
-
Step 1: Electrophilic chlorination of 7-azaindole at the C5 position of the pyridine ring.
-
Step 2: Electrophilic nitration of 5-chloro-7-azaindole at the C3 position of the electron-rich pyrrole ring.
Mechanistic Considerations: The regioselectivity of these reactions is governed by the electronic nature of the bicyclic system.
-
Chlorination: The first electrophilic substitution on the unsubstituted 7-azaindole ring is directed to the pyridine moiety. While the pyrrole ring is generally more activated towards electrophiles, specific conditions can favor substitution on the pyridine ring. The use of a strong acid catalyst protonates the pyridine nitrogen, deactivating it, but substitution can still occur at available positions.
-
Nitration: With the C5 position chlorinated, the subsequent nitration is directed to the most nucleophilic carbon of the pyrrole ring, which is the C3 position. The electron-donating nitrogen atom of the pyrrole ring strongly activates the C3 position for electrophilic attack. Careful control of temperature is critical to prevent polysubstitution and decomposition, as nitration is a highly exothermic process and the pyrrole ring is sensitive to strong oxidizing acids.[2][3]
Visualized Experimental Workflow
The following diagram illustrates the sequential logic of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: These procedures involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add concentrated sulfuric acid (98%, 50 mL).
-
Cool the acid to 0-5 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (10.0 g, 84.6 mmol, 1.0 equiv.) to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 15 °C. Stir until all the solid has dissolved.
-
Once a clear solution is obtained, add N-chlorosuccinimide (NCS) (12.4 g, 93.1 mmol, 1.1 equiv.) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
-
Reaction Execution:
-
After the addition of NCS is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
The acidic solution will be neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dropwise addition of 50% aqueous sodium hydroxide (NaOH) until the pH reaches 7-8. Perform this step in a large beaker, as significant foaming will occur. Keep the mixture cool with an ice bath during neutralization.
-
A precipitate will form. Stir the resulting slurry for 1 hour in the ice bath.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
-
Characterization:
-
Appearance: Off-white to light tan solid.
-
Yield: Typically 10.5-11.8 g (81-91%).
-
Purity: Assess by HPLC and ¹H NMR. The material is often pure enough to be used in the next step without further purification.
-
-
Reaction Setup:
-
In a dry three-neck round-bottom flask, add concentrated sulfuric acid (98%, 40 mL).
-
Cool the acid to -10 °C using an ice-salt bath.
-
-
Reagent Addition:
-
Add the 5-chloro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 65.5 mmol, 1.0 equiv.) from Step 1 in small portions, keeping the internal temperature below 0 °C. Stir until fully dissolved.
-
Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid (HNO₃, >90%, 3.4 mL, 81.9 mmol, 1.25 equiv.) to concentrated sulfuric acid (10 mL) at 0 °C in a separate flask.
-
Add the prepared cold nitrating mixture dropwise to the solution of the substrate over 45-60 minutes, ensuring the internal temperature is strictly maintained between -10 °C and -5 °C.
-
-
Reaction Execution:
-
Stir the reaction mixture at -5 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is not complete, allow it to stir for an additional hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt, and continue stirring the slurry for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Wash the cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the bright yellow solid under vacuum at 60 °C.
-
-
Characterization (Final Product):
-
Appearance: Bright yellow crystalline solid.
-
Yield: Typically 11.2-12.3 g (86-95%).
-
Purity (HPLC): >98%.
-
Melting Point: ~269 °C (with decomposition), similar to analogous structures.[4]
-
Quantitative Data Summary
| Reagent/Product Name | Step | Molecular Wt. ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |
| 1H-Pyrrolo[2,3-b]pyridine | 1 | 118.14 | 10.0 | 84.6 | 1.0 |
| N-Chlorosuccinimide (NCS) | 1 | 133.53 | 12.4 | 93.1 | 1.1 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 1 | 152.58 | ~11.2 | ~73.4 | (87% Yield) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 2 | 152.58 | 10.0 | 65.5 | 1.0 |
| Fuming Nitric Acid (>90%) | 2 | 63.01 | ~5.16 | 81.9 | 1.25 |
| This compound | 2 | 197.58 | ~11.8 | ~59.7 | (91% Yield) |
Trustworthiness: A Self-Validating System
To ensure the identity, purity, and reproducibility of the synthesis, a rigorous analytical validation process is essential.
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials. A suitable mobile phase is 30-50% ethyl acetate in hexanes. The product spots can be visualized under UV light (254 nm).
-
Structural Confirmation:
-
¹H NMR (DMSO-d₆, 400 MHz): The final product is expected to show characteristic signals. For the analogous 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, key peaks are observed at δ 13.68 (s, 1H, NH), 8.93 (s, 1H, Ar-H), and 8.66 (s, 1H, Ar-H).[4] For the target compound, one would expect a singlet for the C2-H, a singlet for the C4-H, and a singlet for the C6-H, along with the broad NH singlet at high ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the structure.
-
LC-MS (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.0, with the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of M).
-
-
Purity Assessment:
-
HPLC: High-performance liquid chromatography is the gold standard for assessing the purity of the final compound. Using a C18 column with a gradient of acetonitrile in water (with 0.1% TFA or formic acid), the product should appear as a single major peak with >98% purity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
By implementing these analytical checks at each stage, the researcher can have high confidence in the quality and identity of the synthesized this compound.
References
-
Guisot, N., et al. (2016). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]
-
Patel, J. R., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 18(5), 656–660. Available at: [Link]
-
Ye, W., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 643–649. Available at: [Link]
Sources
experimental setup for nitration of 1H-pyrrolo[2,3-b]pyridine
An Application Note for the Regioselective Nitration of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Abstract
This application note provides a comprehensive technical guide for the regioselective nitration of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. Nitrated derivatives of this scaffold are crucial building blocks in medicinal chemistry and drug discovery programs. This document details the underlying chemical principles governing the reaction's regioselectivity, a field-proven, step-by-step experimental protocol, and critical safety considerations. The content is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing 3-nitro-1H-pyrrolo[2,3-b]pyridine.
Introduction: The Significance of 7-Azaindole Scaffolds
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors. The introduction of a nitro group via electrophilic aromatic substitution is a fundamental synthetic transformation that provides a versatile chemical handle. This nitro moiety can be readily converted into other functional groups, such as amines, which are pivotal for further molecular elaboration and structure-activity relationship (SAR) studies.
This guide explains the causality behind the selective nitration at the C3-position of the 7-azaindole nucleus and presents a robust protocol that ensures high yield and purity of the desired product, 3-nitro-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Rationale & Regioselectivity
The high regioselectivity of the nitration of 7-azaindole is a direct consequence of the electronic properties of its bicyclic structure. The molecule consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.
-
Pyrrole Ring Activation: The pyrrole moiety is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom participating in the aromatic system. This makes it significantly more reactive than the pyridine ring.
-
Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution. Under the strongly acidic conditions of the nitration reaction (using a mixture of nitric and sulfuric acids), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and effectively shutting down reactivity on that ring.
-
C3-Position Selectivity: Electrophilic substitution on the pyrrole ring of 7-azaindole occurs predominantly at the C3-position.[1][2] This is because the resonance structures formed by the attack of an electrophile (the nitronium ion, NO₂⁺) at C3 are more stable, as the positive charge is better delocalized without disrupting the aromaticity of the adjacent pyridine ring.
Therefore, the reaction conditions are optimized to favor the generation of the nitronium ion and direct it exclusively to the most nucleophilic and electronically favored C3-position of the 7-azaindole core.
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols. The combination of concentrated nitric acid and sulfuric acid is a powerful oxidizing and corrosive mixture that can react violently with organic materials.[3][4][5]
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids cause severe chemical burns upon contact with skin and eyes.[3][4][5]
-
Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway if the addition of reagents is not carefully controlled.[6]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[3]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles along with a face shield.[3][4][5]
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[3][7] Ensure immediate access to an emergency eyewash station and safety shower.[5]
-
Spill Management: Have appropriate spill containment kits, including a neutralizing agent like sodium carbonate, readily available.[7]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent accidental explosions.[7]
Experimental Protocol: Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine
This protocol is designed for the reliable synthesis and isolation of 3-nitro-1H-pyrrolo[2,3-b]pyridine.
Materials and Equipment
-
Reagents:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Reaction Parameters Summary
| Parameter | Value / Description | Rationale |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine | The heterocyclic substrate for nitration. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the active electrophile, the nitronium ion (NO₂⁺). |
| Stoichiometry | ~1.1 equivalents of HNO₃ | A slight excess ensures complete conversion of the starting material. |
| Reaction Temperature | -5 °C to 0 °C | Critical for controlling the exothermic reaction and preventing side products. |
| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at low temperature. |
| Product | 3-Nitro-1H-pyrrolo[2,3-b]pyridine[8] | The desired C3-nitrated regioisomer. |
| Appearance | Yellow Solid | Typical appearance of the nitrated product. |
Step-by-Step Procedure
-
Reaction Setup: Place 1.0 equivalent of 1H-pyrrolo[2,3-b]pyridine into a two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: In a chemical fume hood, cool the flask in an ice-salt bath to approximately -5 °C. Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) while stirring, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate flask or beaker cooled in an ice bath, carefully and slowly add 1.1 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid. Caution: This mixing is highly exothermic.
-
Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred 7-azaindole solution over 30-45 minutes. It is critical to maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. A rapid temperature increase can lead to decomposition and reduced yield.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Prepare a large beaker containing a generous amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the product. Caution: This quenching step is also exothermic.
-
Isolation: Allow the ice to melt completely. Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Neutralization and Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). A final wash with a cold, dilute sodium bicarbonate solution followed by more cold water can be performed to ensure all acid is removed.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3-nitro-1H-pyrrolo[2,3-b]pyridine as a yellow solid.
-
Drying: Dry the purified product under vacuum.
Visualization of Experimental Workflow
The following diagram outlines the key steps of the synthesis protocol.
Caption: Workflow for the C3-Nitration of 7-Azaindole.
References
- Nitr
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- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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Application Notes and Protocols for Cell-Based Assays with 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry.[1] Derivatives of this structure are known to exhibit a wide array of biological activities, including antibacterial, antiviral, and potent anticancer properties.[2][3] Notably, the 1H-pyrrolo[2,3-b]pyridine framework is a key component in several approved and investigational kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[4][5]
This document provides a detailed guide for the initial cell-based characterization of a novel derivative, 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (referred to herein as "the compound"). While specific biological data for this exact molecule is not yet widely published, its structural features—a halogenated and nitrated pyrrolopyridine core—suggest a potential for significant bioactivity.[6][7] These application notes will therefore equip researchers with the foundational protocols to assess its cytotoxic and potential mechanistic activities in a cellular context.
Our approach is structured as a logical workflow, beginning with broad-spectrum cell viability assessment and progressing to more specific assays for apoptosis induction and potential kinase inhibition.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
The first critical step in evaluating any new compound is to determine its effect on cell viability and proliferation.[8] The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[10][11]
Principle of the MTT Assay
The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced, once solubilized, is quantified by measuring the absorbance at a specific wavelength.[12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM.[8]
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).[8]
-
Carefully remove the old media from the cells and add 100 µL of the media containing the compound dilutions.
-
Incubate for a specified duration, typically 48 to 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength between 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM |
| Treatment Duration | 48 - 72 hours[8] |
| MTT Incubation Time | 1 - 4 hours[12] |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Part 2: Mechanistic Insight - Apoptosis Induction
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify the activity of caspases-3 and -7, the primary executioner caspases.[13][14][15]
Principle of the Caspase-Glo® 3/7 Assay
The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[14][16]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (e.g., Promega)[17]
-
White, opaque-walled 96-well plates suitable for luminescence
-
Positive control for apoptosis (e.g., staurosporine)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate as described for the MTT assay.
-
Treat cells with the compound at various concentrations, including the previously determined IC50 and a 10x IC50 concentration. Include vehicle and positive controls.
-
The treatment time may need to be optimized (e.g., 6, 12, 24 hours) as caspase activation is a dynamic process.
-
-
Assay Execution:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.[15]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16] This single addition lyses the cells and initiates the luminescent reaction.[13]
-
-
Incubation and Measurement:
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (media + reagent) from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Part 3: Target-Oriented Investigation - Kinase Inhibition Profiling
Given that the pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, it is prudent to investigate the compound's potential as a kinase inhibitor.[4][18] A general approach is to use a cellular phosphorylation assay to determine if the compound inhibits a specific signaling pathway known to be critical for the chosen cell line's survival.
Principle of Cellular Phosphorylation Assays
These assays, often performed in an ELISA or similar format, measure the phosphorylation status of a specific kinase substrate within the cell.[19] If the compound inhibits the kinase, the level of phosphorylation of its downstream target will decrease. This provides a direct measure of the compound's activity against a specific signaling pathway in a physiological context.[8][20]
Logical Framework for Kinase Inhibition Studies
Caption: Decision framework for kinase inhibitor validation.
General Protocol: Western Blot for Phospho-Protein Analysis
Western blotting is a fundamental technique to validate the results from a plate-based assay and confirm the inhibition of a specific signaling pathway.[21]
Materials:
-
Compound-treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody[8]
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with the compound for an optimized time, wash with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel, then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal protein loading.
Data Interpretation: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal and the vehicle control, indicates that the compound is inhibiting the upstream kinase in the cellular environment. It is crucial to run appropriate controls, including a vehicle control and a known inhibitor of the pathway as a positive control.[21]
Conclusion and Future Directions
This document outlines a systematic, three-tiered approach to the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the compound's biological activity profile. Positive results from these assays would warrant further investigation, including broader kinase profiling screens to identify the specific molecular target(s) and subsequent in vivo studies to assess therapeutic potential.[22]
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Apoptosis Caspase-Glo assay. Retrieved from [Link]
-
Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
PMC - NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
PMC - NIH. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Retrieved from [Link]
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PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
PubMed. (2018, November 15). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
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- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Pyrrole - Wikipedia [en.wikipedia.org]
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- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Derivatization of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine for SAR Studies
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its status as a "privileged structure." This bicyclic heterocycle is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets, most notably protein kinases. The strategic placement of a nitrogen atom in the six-membered ring can enhance binding affinity and modulate physicochemical properties, offering advantages over the parent indole scaffold.
This guide focuses on a particularly valuable, yet underexplored, derivative: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine . This trifunctionalized scaffold presents three distinct points for chemical modification, making it an ideal starting point for the construction of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The electron-withdrawing nitro group at the C3 position, the reactive chloro group at the C5 position, and the nucleophilic nitrogen at the N1 position offer orthogonal handles for systematic derivatization.
These application notes will provide a comprehensive overview of the strategic derivatization of this compound, complete with detailed, field-tested protocols. We will explore the chemical logic behind key transformations and discuss how to leverage these derivatives in SAR campaigns, particularly in the context of kinase inhibitor discovery.
Strategic Overview of Derivatization
The derivatization of this compound can be systematically approached by targeting its three reactive sites. The following diagram illustrates the key transformations that will be discussed in detail:
Caption: Overall derivatization strategy for this compound.
Part 1: Derivatization at the C5-Position via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. This allows for the facile introduction of a variety of nucleophiles.
Protocol 1.1: Amination at the C5-Position
Rationale: Introducing diverse amine functionalities at the C5 position is a common strategy in kinase inhibitor design to probe interactions with the solvent-exposed region of the ATP binding site.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add the desired primary or secondary amine (1.2-2.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Notes |
| Solvent | DMF, Dioxane, n-Butanol | DMF is generally a good starting point. |
| Base | DIPEA, K2CO3, Cs2CO3 | DIPEA is suitable for soluble reactions, while K2CO3 is a good choice for heterogeneous reactions. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, observing the disappearance of the starting material and the appearance of a new peak with the expected mass of the aminated product. 1H NMR spectroscopy will show the disappearance of the proton signal corresponding to the starting material and the appearance of new signals from the introduced amine moiety.
Protocol 1.2: Ether and Thioether Synthesis at the C5-Position
Rationale: The introduction of ether or thioether linkages at C5 can modulate the lipophilicity and electronic properties of the molecule, influencing its pharmacokinetic profile and target engagement.
Experimental Protocol:
-
To a solution of the desired alcohol or thiol (1.5 eq.) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.5 eq.) at 0 °C to generate the corresponding alkoxide or thiolate.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommendation | Notes |
| Solvent | DMF, THF | Ensure the solvent is anhydrous. |
| Base | NaH, K2CO3 | NaH is more effective for less acidic alcohols/thiols. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic upon addition of the base. |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |
Part 2: Derivatization at the C3-Position via Nitro Group Reduction and Subsequent Functionalization
The nitro group at C3 is a versatile handle that, upon reduction to an amine, opens up a plethora of derivatization possibilities, including amidation, sulfonamidation, and urea formation. These functionalities are crucial for establishing hydrogen bond interactions within the hinge region of many kinases.
Protocol 2.1: Reduction of the C3-Nitro Group
Rationale: The reduction of the nitro group to a primary amine is a pivotal step. Several methods can be employed, with the choice depending on the presence of other reducible functional groups and the desired scale of the reaction.
Experimental Protocol (using Iron in Acidic Media):
-
To a suspension of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH4Cl) (5.0-10.0 eq.) and iron powder (Fe) (5.0-10.0 eq.).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine. This product is often used in the next step without further purification.
| Parameter | Recommendation | Notes |
| Reducing Agent | Fe/NH4Cl, SnCl2·2H2O, H2/Pd-C | Fe/NH4Cl is a cost-effective and reliable method. Catalytic hydrogenation is cleaner but may not be compatible with all functional groups. |
| Solvent | Ethanol/Water, Acetic Acid | The choice of solvent depends on the reducing agent. |
| Temperature | Room temperature to reflux | The reaction with iron powder typically requires heating. |
| Reaction Time | 1-6 hours | Monitor by TLC or LC-MS. |
Protocol 2.2: Acylation and Sulfonylation of the C3-Amine
Rationale: The resulting 3-amino group can be readily acylated or sulfonylated to introduce a wide range of substituents that can form critical interactions with the target protein.
Experimental Protocol (Amide Formation):
-
To a solution of crude 3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or DMF, add a base like triethylamine (TEA) or DIPEA (1.5-2.0 eq.).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
A similar procedure can be followed for the formation of sulfonamides using the appropriate sulfonyl chloride.
Caption: Workflow for the functionalization of the C3-position.
Part 3: Derivatization at the N1-Position via N-Alkylation
The pyrrole nitrogen of the 7-azaindole scaffold can be alkylated to introduce substituents that can modulate the overall physicochemical properties of the molecule or probe specific interactions with the target protein.
Protocol 3.1: N-Alkylation of the Pyrrole Ring
Rationale: N-alkylation can improve cell permeability and metabolic stability. The choice of alkylating agent allows for the introduction of a variety of groups, including those bearing additional functionalities for further derivatization.
Experimental Protocol:
-
To a solution of the this compound (or a C5/C3-derivatized analogue) (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) (1.2 eq.) portionwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq.) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous DMF, THF | Ensure the solvent is free of water to prevent quenching of the base. |
| Base | NaH, K2CO3, Cs2CO3 | NaH is generally the most effective for complete deprotonation. |
| Alkylating Agent | Alkyl iodides, bromides, or tosylates | Iodides are typically more reactive than bromides. |
| Temperature | 0 °C to room temperature | Higher temperatures may be needed for less reactive alkylating agents. |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |
Part 4: Application in SAR Studies - A Hypothetical Kinase Inhibitor Library
The systematic derivatization of the this compound scaffold allows for the exploration of the chemical space around a target protein's binding site. The following table outlines a hypothetical library design for the discovery of novel kinase inhibitors.
| Scaffold Position | Rationale for Modification | Example Substituents | Intended Interaction/Property Modulation |
| C5 | Probe solvent-exposed region, modulate solubility and cell permeability. | Small aliphatic amines (e.g., methylamine, dimethylamine), cyclic amines (e.g., piperidine, morpholine), substituted anilines. | Improve pharmacokinetic properties, establish additional polar or hydrophobic interactions. |
| C3 (via amine) | Interact with the kinase hinge region through hydrogen bonding. | Small alkyl amides (e.g., acetamide), aromatic amides (e.g., benzamide), substituted benzamides, sulfonamides. | Act as hydrogen bond donors and acceptors to anchor the inhibitor in the ATP binding site. |
| N1 | Modulate overall physicochemical properties, fill hydrophobic pockets. | Small alkyl groups (e.g., methyl, ethyl), benzyl groups, alkyl chains with terminal functional groups (e.g., alcohols, esters). | Improve cell permeability, metabolic stability, and potentially introduce new interaction points. |
By systematically varying the substituents at these three positions, researchers can build a comprehensive SAR profile, identifying key structural features that contribute to target potency and selectivity. This data-driven approach is fundamental to the optimization of lead compounds in drug discovery.
Conclusion
The this compound scaffold is a highly versatile starting material for the synthesis of diverse chemical libraries for SAR studies. The protocols outlined in these application notes provide a robust framework for the systematic derivatization of this promising core. By leveraging the orthogonal reactivity of the C3-nitro, C5-chloro, and N1-H positions, researchers can efficiently explore the chemical space around biological targets, accelerating the discovery of novel therapeutics.
References
-
Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629-633. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot synthesis of N-alkylazaindoles and N-alkylindoles. Organic Letters, 8(15), 3307-3310. [Link]
-
Patel, M., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(11), 1786-1789. [Link]
Application Notes and Protocols for the Purification and Analysis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making it a crucial building block for the synthesis of potential therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity and safety of the final compounds.
This comprehensive guide provides detailed application notes and protocols for the purification and analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a framework for achieving high purity and ensuring accurate characterization of this important synthetic intermediate. The protocols are grounded in established principles of separation science and spectroscopic analysis, adapted for the specific physicochemical properties of this nitro-substituted heterocyclic system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification and analytical strategies.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | ChemScene |
| Molecular Weight | 197.58 g/mol | ChemScene |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes. Solubility in water is expected to be low. | Inferred from related structures and general organic chemistry principles. |
| pKa | The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic. The presence of the electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen. | General knowledge of heterocyclic chemistry. |
| Thermal Stability | Nitroaromatic compounds can be thermally sensitive. Care should be taken to avoid high temperatures during purification to prevent degradation. | General knowledge of nitro compounds. |
| UV Absorption | The conjugated aromatic system is expected to exhibit strong UV absorbance, making UV detection a suitable method for HPLC analysis. | General knowledge of spectroscopy. |
Purification Methodologies
The purification of this compound from a crude reaction mixture typically involves a combination of chromatographic and crystallization techniques. The choice of method will depend on the nature and quantity of impurities present.
Crystallization
Crystallization is a powerful technique for the purification of solid compounds, capable of yielding high-purity material. The selection of an appropriate solvent system is critical for successful crystallization.
Principle: The principle of crystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent mixture at different temperatures. The compound should be highly soluble in the chosen solvent at an elevated temperature and sparingly soluble at a lower temperature.
Protocol for Recrystallization:
-
Solvent Screening:
-
Place a small amount of the crude this compound (10-20 mg) into several test tubes.
-
Add a small volume (0.5-1 mL) of a single solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will dissolve the compound sparingly or not at all at room temperature.
-
Heat the test tubes that show poor room temperature solubility. A good crystallization solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
If a single solvent is not ideal, a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be evaluated. Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Caution: Add activated carbon to a slightly cooled solution to avoid bumping.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Expert Insight: The slow cooling of the solution is crucial for obtaining high-purity crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common and effective method.
Principle: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. More polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.
Protocol for Column Chromatography:
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., different ratios of hexanes/ethyl acetate).
-
The ideal solvent system will provide good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting: If the compound streaks on the TLC plate, it may be due to its acidic nature or strong interaction with the silica. Adding a small amount of a modifying agent like acetic acid or triethylamine to the mobile phase can sometimes improve the separation.
Analytical Techniques for Characterization and Purity Assessment
A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of the purified this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound and for monitoring the progress of a purification.
Principle: Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the partitioning of the analytes between the stationary and mobile phases.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For nitroaromatic compounds, a phenyl-based stationary phase can also provide alternative selectivity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution: A gradient elution is often preferred for analyzing crude mixtures, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration. For purity assessment of the final product, an isocratic method may be suitable.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).[1][2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Method Development Starting Point:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). The ratio is adjusted to achieve optimal separation. For nitro-substituted heterocycles, a starting point could be a 7:3 or 1:1 mixture of hexanes:ethyl acetate.
-
Sample Application: Dissolve the sample in a volatile solvent and apply a small spot onto the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate) can also be used if the compounds are not UV-active, although this is unlikely for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Signals: The ¹H NMR spectrum is expected to show signals for the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift. The aromatic protons will appear as doublets or singlets depending on their coupling partners.
¹³C NMR Spectroscopy:
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and nitro groups will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.
Protocol for Mass Spectrometry:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (197.58 g/mol ).
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.[4]
-
Fragmentation: Fragmentation of nitroaromatic compounds often involves the loss of NO₂ or NO.
Workflow Diagrams
Conclusion
The purification and analysis of this compound require a systematic approach utilizing a combination of chromatographic and spectroscopic techniques. The protocols and application notes provided in this guide offer a robust framework for obtaining this valuable synthetic intermediate in high purity and for confirming its structural identity. Adherence to these methodologies will enable researchers to proceed with confidence in the downstream applications of this compound in their drug discovery and development endeavors.
References
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
- Niessen, W. M. A. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 2021.
- Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentr
- Developing HPLC Methods. Sigma-Aldrich.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017.
- Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020.
- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
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- Struggling with the purific
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- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
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- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
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- TLC Separ
- A kind of synthetic method of 5 chlorine 7 azaindoles.
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The features of nucleophilic substitution of the nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c][1]triazines. ResearchGate.
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- Radicals and Mass Spectrometry (MS) Spring 2021.
- 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1 H NMR. ChemicalBook.
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Application Notes & Protocols for the Development of Antibacterial Agents from Pyrrolopyridine Scaffolds
Introduction: The Promise of Pyrrolopyridine Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, urgently demanding the discovery and development of novel antibacterial agents with new mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a fertile ground for innovation, with the pyrrolopyridine scaffold gaining significant traction.[2] This bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a key structural motif in numerous biologically active molecules and serves as a "privileged structure" in medicinal chemistry.[3][4] Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][5]
Their structural versatility allows for site-selective modifications, enabling the fine-tuning of their biological activity and physicochemical properties.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted process of developing potent antibacterial agents from pyrrolopyridine scaffolds. We will delve into the strategic design and synthesis, structure-activity relationship (SAR)-guided optimization, and robust protocols for microbiological and toxicological evaluation.
I. Strategic Design and Synthesis of Pyrrolopyridine Derivatives
The journey to a novel antibacterial agent begins with the rational design and efficient synthesis of a library of pyrrolopyridine derivatives. The core scaffold can be accessed through various synthetic routes, with subsequent modifications aimed at exploring the chemical space to identify potent antibacterial leads.
A common strategy involves a multi-step synthesis, often starting from commercially available substituted pyridines and pyrroles. For instance, a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus were synthesized through a chemoselective Suzuki cross-coupling reaction.[6]
Protocol 1: General Synthesis of a 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivative
This protocol outlines a representative synthesis adapted from methodologies described in the literature.[6]
Materials:
-
Substituted 2,4-dichloropyrrolo[2,3-d]pyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Amine (e.g., 4-bromobenzylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Cross-Coupling:
-
In a round-bottom flask, dissolve the substituted 2,4-dichloropyrrolo[2,3-d]pyrimidine and arylboronic acid in the solvent mixture.
-
Add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
-
Amination:
-
Dissolve the purified intermediate in a suitable solvent (e.g., n-butanol).
-
Add the desired amine (e.g., 4-bromobenzylamine).
-
Heat the reaction mixture at reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine product.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Structure-Activity Relationship (SAR)-Guided Lead Optimization
Once an initial "hit" compound with antibacterial activity is identified, the next critical phase is lead optimization. This iterative process involves systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on antibacterial potency and selectivity.
Key insights from SAR studies on pyrrolopyridine derivatives have revealed that specific substitutions at various positions on the scaffold are crucial for activity. For example, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, it was found that a bromo or iodo substitution on the 4-benzylamine group and a hydroxyl group at the meta or para position of the 6-aryl unit were critical for potent activity against S. aureus.[6] Another study on pyrrolopyridine-substituted oxazolidinones highlighted the importance of the C-5 acetamide replacements for antibacterial activity against Gram-positive bacteria.[7]
Table 1: Illustrative Structure-Activity Relationships of Pyrrolopyridine Derivatives
| Scaffold Position | Modification | Impact on Antibacterial Activity | Reference |
| 6-Aryl Group | meta or para-hydroxyl substitution | Increased potency against S. aureus | [6] |
| 4-Benzylamine Group | Bromo or iodo substitution | Crucial for high potency against S. aureus | [6] |
| C-5 of Oxazolidinone | Various acetamide isosteres | Modulates activity against Gram-positive bacteria | [7] |
| 3-Carboxylic Acid | Presence of this group | Identified as a key moiety for activity against E. coli in some 5-oxo-4H-pyrrolo[3,2-b]pyridines | [5] |
The insights gained from SAR studies are instrumental in designing the next generation of compounds with improved efficacy and drug-like properties.
III. Elucidating the Mechanism of Action
Understanding how a novel antibacterial agent kills or inhibits the growth of bacteria is fundamental to its development. For pyrrolopyridine derivatives, several mechanisms of action have been proposed, often involving the inhibition of essential bacterial enzymes or processes.
Some pyrrolamides, which contain a pyrrole moiety, are known to target DNA gyrase, an enzyme critical for DNA replication.[8] A high-throughput screening of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives identified compounds that appear to block protein biosynthesis, as indicated by a reporter system that monitors translation.[5][9] More recently, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery.[1]
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of a novel antibacterial agent.
IV. Microbiological Evaluation: Determining Antibacterial Potency
The cornerstone of evaluating a new antibacterial agent is determining its potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Materials:
-
96-well microtiter plates
-
Test pyrrolopyridine compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile diluent (e.g., DMSO, water)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism.[11]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.[13]
-
Perform a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate.[11]
-
Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[11]
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[11]
-
-
Inoculation and Incubation:
-
MIC Determination:
Table 2: Example Data Presentation for MIC Values (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Pyrrolopyridine-A | 8 | 32 | >64 |
| Pyrrolopyridine-B | 4 | 16 | 64 |
| Vancomycin | 1 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
V. Toxicological Evaluation: Assessing the Safety Profile
A potent antibacterial agent must also be safe for human use. Therefore, early-stage toxicological evaluation is crucial to assess the compound's potential for causing harm to mammalian cells.[14] Cytotoxicity assays are a primary tool for this purpose.[15]
Protocol 3: MTT Cell Viability Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][16]
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test pyrrolopyridine compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[14]
-
Include wells with untreated cells (negative control) and wells with medium only (blank).[14]
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[16]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
General Workflow for Antibacterial Drug Discovery
Caption: A simplified workflow for the discovery and preclinical development of antibacterial agents.
VI. Conclusion and Future Directions
The development of antibacterial agents from pyrrolopyridine scaffolds represents a promising avenue in the fight against antimicrobial resistance. The inherent versatility of this scaffold allows for extensive chemical modification, enabling the optimization of antibacterial potency and the exploration of novel mechanisms of action. The protocols and strategies outlined in this guide provide a robust framework for researchers to systematically design, synthesize, and evaluate novel pyrrolopyridine-based antibacterial candidates. Future research should focus on leveraging computational methods for more predictive SAR modeling, exploring novel bacterial targets, and advancing promising leads into in vivo efficacy and safety studies. The ultimate goal is to translate the chemical potential of the pyrrolopyridine scaffold into clinically effective antibacterial therapies.
References
- Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Veselov, M. S., Ivanenkov, Y. A., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233–239.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Referenced in: Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]
- ACME Research Solutions. (2024). Minimum Inhibitory Concentration (MIC) Test Protocol. ACME Research Solutions.
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-
Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., Keshk, R. M. A., & el-Torgman, A. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243–5250. Retrieved from [Link]
- Benchchem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
-
Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 83-99). Humana Press. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Referenced in: Minimal Inhibitory Concentration (MIC). protocols.io. Retrieved from [Link]
- Müller-Graf, C., et al. (2009). In vitro pharmacodynamic models to determine the effect of antibacterial drugs. Journal of Antimicrobial Chemotherapy, 65(2), 188-201.
-
Veselov, M. S., Ivanenkov, Y. A., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239. Retrieved from [Link]
- Gemiarto, A. T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(1), 1-28.
- Sarker, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology.
- Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1964-1968.
-
Austin, R. H. (2014). In vitro microbial culture models and their application in drug development. Advanced Drug Delivery Reviews, 69-70, 217-224. Retrieved from [Link]
- Hilmy, K. M. H., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250.
- Ovid. (n.d.). In Vitro Models, In Vivo Models, and Pharmacokinetics. Ovid.
-
Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4721. Retrieved from [Link]
- Benchchem. (2025). Pyrrolopyrimidinedione Compounds in Bacterial Research: A Technical Guide. Benchchem.
- Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.
-
Li, M., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Frontiers in Microbiology, 12, 778051. Retrieved from [Link]
- ResearchGate. (n.d.). Biologically active compounds containing pyrrolopyridines unit. ResearchGate.
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Gloede, J., et al. (2010). In vitro pharmacodynamic models to determine the effect of antibacterial drugs. Journal of Antimicrobial Chemotherapy, 65(2), 186-201. Retrieved from [Link]
- PubMed. (n.d.). Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements. PubMed.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- ResearchGate. (n.d.). A new class of pyrrolo[2, 3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. ResearchGate.
-
Al-Fatlawi, A. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Latin American Journal of Pharmacy, 37(11), 2226-34. Retrieved from [Link]
- Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. Referenced in: Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
-
Sherer, B. A., et al. (2011). Pyrrolamides as antibacterial agents targeting DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7416-7420. Referenced in: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Retrieved from [Link]
-
Da Settimo, F., et al. (2007). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 12(12), 2793-2813. Retrieved from [Link]
-
PubMed. (n.d.). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. Retrieved from [Link]
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-
Al-Suhaimi, E. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4426. Retrieved from [Link]
- ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate.
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 419-433. Retrieved from [Link]
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Topic: In Vitro Testing of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Cytotoxicity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a novel compound's cytotoxic potential is a foundational step in drug discovery and development. This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a nitro-substituted heterocyclic compound. Pyrrolopyridine derivatives are a class of compounds known for a range of biological activities, including potential anticancer effects[1][2]. The presence of a nitro group is particularly significant, as it can act as both a pharmacophore and a toxicophore[3]. The mechanism of cytotoxicity for many nitro-containing drugs involves intracellular reduction to reactive intermediates, which can induce DNA damage and oxidative stress, ultimately leading to cell death[3][4]. This guide presents a multi-assay strategy, employing a primary metabolic activity screen (MTT assay) followed by mechanistic assays to confirm membrane integrity (LDH release) and elucidate the mode of cell death (Annexin V/PI staining). This integrated approach ensures a robust and self-validating assessment of the compound's cytotoxic profile.
Introduction and Scientific Rationale
The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing promise as anticancer agents[1][2]. The addition of a nitro group to such a scaffold can significantly modulate its biological activity. Nitroaromatic compounds are often bioreductive prodrugs; inside the cell, particularly under hypoxic conditions often found in tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates[3]. These reactive species can covalently bind to cellular macromolecules like DNA, leading to damage and cell cycle arrest or death[4][5].
Given this potential mechanism, a single cytotoxicity assay is insufficient. A primary screen to determine the compound's potency (e.g., IC50 value) should be complemented by assays that provide mechanistic insight. Therefore, this protocol combines three widely accepted methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell viability[6][7].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis[8][9].
-
Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based method to differentiate between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis[10][11]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[11][12][13].
By integrating these three assays, researchers can not only quantify the cytotoxicity of this compound but also gain critical insights into how it induces cell death.
Experimental Design and Workflow
A logical workflow is essential for generating reliable and interpretable data. The overall process involves culturing selected cell lines, treating them with a range of compound concentrations, and then performing the three parallel assays.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocols
Materials and Reagents
-
Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts)[14].
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[7].
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)[11].
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance at 490-570 nm)
-
Flow cytometer
-
96-well flat-bottom cell culture plates (sterile)
-
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment[15].
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity[16]. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies necrosis by measuring LDH released from cells with damaged membranes[8][9].
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: Include the following controls on the same plate[17][18]:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with solvent.
-
Maximum LDH Release Control: Add lysis buffer (from kit) to untreated cells 45 minutes before the assay endpoint.
-
Medium Background Control: Culture medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes[17]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 10-30 minutes at room temperature, protected from light[8]. Add the stop solution provided in the kit. Measure the absorbance at a wavelength between 490-520 nm[8].
-
Data Analysis: Correct the absorbance values by subtracting the medium background. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol 3: Annexin V/PI Assay for Apoptosis
This protocol distinguishes between viable, apoptotic, and necrotic cells via flow cytometry[11][12][13].
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with the compound (typically at concentrations around the IC50 value) for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells once with cold PBS[12][13].
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution[12].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[10][12].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[10][16].
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Primarily necrotic cells (rare).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Incubation)
| Cell Line | Assay Type | IC50 (µM) | Max % Cytotoxicity (at 100 µM) |
| MCF-7 (Breast Cancer) | MTT Assay | 12.5 ± 1.3 | N/A |
| LDH Assay | N/A | 78.2% ± 5.6% | |
| A549 (Lung Cancer) | MTT Assay | 25.8 ± 2.1 | N/A |
| LDH Assay | N/A | 65.4% ± 4.9% | |
| HEK293 (Normal Kidney) | MTT Assay | > 100 | N/A |
| LDH Assay | N/A | 8.1% ± 2.2% |
Table 2: Hypothetical Annexin V/PI Flow Cytometry Results (MCF-7 cells, 48h)
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Compound (12.5 µM) | 45.2% | 35.8% | 19.0% |
| Compound (50 µM) | 10.7% | 28.3% | 61.0% |
These results would suggest the compound is selectively cytotoxic towards cancer cells and induces cell death primarily through an apoptotic pathway, which transitions to late apoptosis/necrosis at higher concentrations.
Potential Mechanism of Action
The cytotoxicity of this compound is likely mediated by the reductive activation of its nitro group. This process is a key mechanism for many nitro-containing drugs[3][4][19].
Caption: Bioreductive activation of a nitroaromatic compound.
Intracellular enzymes reduce the nitro group to form reactive radical anions and other species. These can directly damage DNA or react with molecular oxygen to produce superoxide radicals, leading to oxidative stress. This cascade of damage triggers programmed cell death pathways, consistent with the observation of apoptosis in the Annexin V assay.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2016(10). Retrieved from [Link]
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death. Methods in Cell Biology, 103, 55-98. (Conceptual basis, similar protocol found at [Link])
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Krzywik, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6667. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Chapman, J. D., & Reuvers, A. P. (1982). Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 709-712. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]
-
Fatahala, S. S., Mohamed, M. S., Youns, M., & Abd-El Hameed, R. H. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-cancer agents in medicinal chemistry, 17(7), 1014–1025. Retrieved from [Link]
-
Bentham Science Publishers. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6293. Retrieved from [Link]
-
Genc, B., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(16), 18047-18063. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of All Research Education and Scientific Methods, 10(2). Retrieved from [Link]
-
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(21), 9375-9403. Retrieved from [Link]
-
Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199-208. Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). Retrieved from [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662. Retrieved from [Link]
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- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Nitrated Pyrrolopyridines
Welcome to the technical support center for the purification of nitrated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this important class of compounds. The presence of the strongly electron-withdrawing nitro group on the pyrrolopyridine scaffold introduces specific difficulties that require careful consideration of purification strategies. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and obtain high-purity materials.
Introduction to the Challenges
The purification of nitrated pyrrolopyridines is often complicated by a combination of factors stemming from their distinct chemical properties. Understanding these challenges is the first step toward developing a successful purification protocol.
-
High Polarity: The nitro group significantly increases the polarity of the pyrrolopyridine molecule. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape, streaking, and difficulty in eluting the compound during column chromatography.
-
Compound Stability: Nitrated aromatic compounds can be susceptible to degradation under certain conditions. For instance, the electron-deficient nature of the aromatic ring, activated by the nitro group, can make it prone to nucleophilic attack.[1] Additionally, some nitro compounds have shown instability in certain chromatographic solvents.[2]
-
Solubility Issues: The introduction of a nitro group can alter the solubility profile of the parent pyrrolopyridine, sometimes making it challenging to find a suitable solvent for chromatography or an ideal single-solvent system for recrystallization.
-
Presence of Isomeric Impurities: Nitration reactions on the pyrrolopyridine ring can often yield a mixture of positional isomers. These isomers can have very similar polarities, making their separation by chromatography a significant challenge.[3]
-
Reaction Byproducts: Besides isomeric impurities, the crude product may contain unreacted starting materials, reagents, and various byproducts from side reactions, such as oxidation.
This guide will provide practical solutions and detailed protocols to address these common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of nitrated pyrrolopyridines.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Q1: My nitrated pyrrolopyridine is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What can I do?
A1: This is a classic issue arising from the high polarity of your compound and its strong interaction with the acidic silanol groups on the silica surface. Here’s a systematic approach to troubleshoot this problem:
Underlying Cause: The basic nitrogen atoms in the pyrrolopyridine ring and the polar nitro group can interact strongly with the acidic silica gel, leading to tailing and irreversible adsorption.
Solutions:
-
Solvent System Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% (v/v) of Et₃N in your mobile phase. This will neutralize the acidic sites on the silica gel.
-
Using an Ammoniated Mobile Phase: For highly polar compounds, a mobile phase containing ammonia can be effective.[4] A common practice is to use a mixture of dichloromethane, methanol, and ammonium hydroxide. A gradient elution starting from a less polar mixture and gradually increasing the methanol and ammonium hydroxide content can be very effective.
-
-
Deactivation of Silica Gel:
-
You can pre-treat your silica gel by flushing the packed column with a solvent system containing a higher concentration of triethylamine (e.g., 5% Et₃N in your starting eluent) before loading your sample. This ensures that the acidic sites are neutralized throughout the column.
-
-
Switching the Stationary Phase:
-
Alumina: Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For nitrated pyrrolopyridines, neutral or basic alumina is generally preferred.
-
Florisil®: This is a magnesium silicate-based adsorbent that can offer different selectivity compared to silica gel and may be less harsh on sensitive compounds.
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection (TLC):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
To the most promising solvent system, add 0.5% triethylamine and re-run the TLC. Observe if the spot shape improves and if the Rf value changes. Aim for an Rf of 0.2-0.4 for your target compound.
-
-
Column Packing:
-
Dry pack or slurry pack your column with silica gel as you normally would.
-
Equilibrate the column by passing several column volumes of your chosen mobile phase (containing the basic modifier) through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, use the dry loading technique by adsorbing your crude product onto a small amount of silica gel.
-
-
Elution:
-
Run the column using either isocratic or gradient elution with your optimized mobile phase.
-
Issue 2: Compound Decomposition During Purification
Q2: I suspect my nitrated pyrrolopyridine is degrading on the silica gel column. How can I confirm this and what purification methods are gentler?
A2: Compound instability on silica gel is a known issue for certain classes of molecules, including some nitroaromatics.[4]
Confirmation of Decomposition:
-
2D TLC Analysis:
-
Spot your crude material on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-run it in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots that are not on the diagonal, indicating that new compounds have formed from the original spot.
-
Gentler Purification Strategies:
-
Reversed-Phase Chromatography:
-
In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a milder technique for polar and sensitive compounds.
-
Caution: Some nitroaromatic compounds have shown instability in certain reversed-phase systems, particularly with acetonitrile/water.[2] It is advisable to test the stability of your compound in the chosen mobile phase first. A methanol/water system might be a more stable option.[2]
-
-
Recrystallization:
-
Recrystallization is an excellent method for obtaining high-purity crystalline material and avoids the use of adsorbents. The key is to find a suitable solvent or solvent pair.
-
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) in several test tubes.
-
Add a small amount of a single solvent to each test tube at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water).
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. If it dissolves, it is a potential recrystallization solvent.
-
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
For solvent pairs, choose a solvent in which your compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
| Solvent | Solubility of Polar Nitroaromatics (General Trend) |
| Water | Often poorly soluble unless other polar groups are present. |
| Methanol/Ethanol | Good solubility, especially when heated.[3] |
| Isopropanol | Similar to methanol/ethanol, but generally less solvating. |
| Acetone | Often a good solvent, but can be too good for recrystallization. |
| Ethyl Acetate | Moderate solubility, often a good choice. |
| Toluene | Generally poor solubility for highly polar compounds. |
| Dichloromethane | Good solubility, but often too volatile for easy recrystallization. |
This table provides general guidance. Experimental screening is essential.
Issue 3: Difficulty in Separating Positional Isomers
Q3: My nitration reaction produced several isomers of the nitrated pyrrolopyridine, and they are very difficult to separate by standard chromatography.
A3: Separating positional isomers is a common and significant challenge in synthetic chemistry. Their similar structures often translate to very close polarities and chromatographic behaviors.
Strategies for Isomer Separation:
-
High-Performance Flash Chromatography:
-
Use smaller particle size silica gel (e.g., 25-40 µm) for higher resolution.
-
Employ a very slow and shallow elution gradient to maximize the separation between the isomers.
-
-
Preparative HPLC:
-
When flash chromatography fails, preparative HPLC is the method of choice. Both normal-phase and reversed-phase systems can be explored. Method development on an analytical scale is crucial before scaling up.
-
-
Recrystallization/Fractional Crystallization:
-
If you are fortunate, the isomers may have different solubilities or crystal packing energies. Attempting to recrystallize the mixture from various solvents may lead to the selective crystallization of one isomer, leaving the others in the mother liquor. This can be a trial-and-error process.
-
Diagram: Purification Strategy Decision Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Conclusion
The purification of nitrated pyrrolopyridines requires a thoughtful and systematic approach. By understanding the interplay between the properties of the nitro group and the pyrrolopyridine core, researchers can effectively troubleshoot common challenges. The key to success lies in careful initial analysis by TLC, methodical optimization of the purification conditions, and a willingness to explore alternative stationary phases and techniques like recrystallization and preparative HPLC when standard methods fall short. This guide provides the foundational knowledge and practical steps to help you achieve your purification goals and advance your research.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Poor Solubility of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in DMSO
This technical guide provides in-depth troubleshooting for researchers encountering poor solubility of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common issues and outlines systematic solutions to ensure the successful preparation of your stock solutions for various research applications.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this expected?
While specific solubility data for this compound is not extensively published, its structural characteristics suggest it may have limited solubility in DMSO at high concentrations. A structurally similar compound, 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is known to be soluble in DMSO, indicating that some level of solubility is expected[1]. Challenges in dissolving this compound are not uncommon for complex organic molecules and can often be overcome with proper technique.
Q2: What are the initial steps I should take if the compound is not dissolving?
If you observe that this compound, also known as 5-Chloro-3-nitro-7-azaindole, is not readily dissolving in DMSO, it is crucial to employ gentle yet effective methods to facilitate dissolution. The primary goal is to increase the kinetic energy of the system to overcome the lattice energy of the solid compound without causing degradation.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
Should you encounter poor solubility, follow this systematic approach. This protocol is designed to maximize the chances of successful dissolution while maintaining the integrity of your compound.
Protocol 1: Standard Dissolution and Enhancement Techniques
-
Initial Preparation :
-
Ensure your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly alter its solvent properties.
-
Weigh the desired amount of this compound (MW: 197.58 g/mol ) into a sterile vial[2].
-
Add the calculated volume of DMSO to achieve your target concentration.
-
-
Mechanical Agitation :
-
Energy Input :
-
Sonication : If the compound remains insoluble, place the vial in a bath sonicator for 5-10 minutes[3]. Sonication uses ultrasonic waves to break down aggregates and enhance solvent-solute interactions[5].
-
Gentle Warming : As a next step, gently warm the solution in a water bath set to 37°C for 10-15 minutes[3][4]. It is critical to monitor the temperature closely, as excessive heat can lead to compound degradation. DMSO itself is stable at this temperature, but can decompose at its boiling point of 189°C or in the presence of acids and bases[6][7].
-
-
Final Assessment and Storage :
-
After each step, visually inspect the solution for any remaining particulate matter.
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time[4][8].
-
Store the stock solution at -20°C or -80°C for long-term stability[4].
-
Advanced Troubleshooting
Q3: I've followed the standard protocol, but my compound is still not fully dissolved. What are my next options?
If the compound remains insoluble after applying mechanical agitation and gentle warming, consider the following advanced strategies.
Option 1: Prepare a More Dilute Stock Solution
The intended concentration may be above the solubility limit of the compound in DMSO.
-
Action : Prepare a more dilute stock solution (e.g., if you started at 10 mM, try 5 mM or 1 mM)[3]. It is often better to have a fully dissolved, lower concentration stock than a suspension at a higher concentration, which will lead to inaccurate dosing in downstream experiments.
Option 2: Consider Co-solvents (with caution)
For particularly challenging compounds, the use of a co-solvent may be necessary. However, this should be approached with caution as it can impact your experimental system.
-
Potential Co-solvents : Solvents such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) have been used to solubilize compounds that are poorly soluble in DMSO alone[9][10].
-
Critical Consideration : Before using a co-solvent, you must verify its compatibility with your specific biological assay. Co-solvents can interfere with cellular systems or assay components. Always run a vehicle control with the same co-solvent concentration to assess any background effects.
Downstream Complications and Solutions
Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
This is a common phenomenon known as "crashing out" and occurs due to the drastic change in solvent polarity when a DMSO stock is introduced to an aqueous environment[3].
Strategies to Mitigate Precipitation Upon Dilution:
-
Optimize Final DMSO Concentration : While the final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity, a slightly higher concentration within this tolerated limit may improve the solubility of your compound in the final solution[3][4].
-
Serial Dilutions : Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use of Surfactants or Serum : In some cases, the presence of low concentrations of non-ionic surfactants (e.g., Tween-20) or serum proteins (like bovine serum albumin, BSA) in the final assay buffer can help to stabilize the compound and prevent precipitation. The compatibility of these additives with your assay must be confirmed.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonym | 5-Chloro-3-nitro-7-azaindole | [2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [2] |
| Molecular Weight | 197.58 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4][8] |
References
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Retrieved from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
Christopher Vimalson, et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]
-
Stranded Tattoo Studios. (n.d.). Solubility of dmso in organic solvents. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-3-nitro-7-azaindole). This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and optimized protocols to ensure a successful and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis.
Q1: What is the standard synthetic route for this compound and what are the primary side products?
The most robust and scalable method for synthesizing this compound is through the electrophilic nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine.[1] The reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures. The primary side products encountered are regioisomers (nitration at other positions), di-nitrated species, and acid-catalyzed polymerization or degradation products (tars).[2][3]
Q2: Why is regioselectivity a major concern? What other isomers can form?
Regioselectivity is dictated by the electronic properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. The pyrrole ring is highly electron-rich and activated towards electrophilic attack, making it more reactive than the pyridine ring. Within the pyrrole ring, the C-3 position is the most nucleophilic, leading to the desired 3-nitro isomer as the major product.[4][5]
However, under certain conditions, competing nitration can occur at other positions on the benzene-portion of the fused ring system, such as C-6, leading to the formation of unwanted regioisomeric impurities that can be difficult to separate from the desired product.
Q3: My reaction mixture turned into a dark, insoluble tar with very low yield. What is the most likely cause?
The formation of a dark, tar-like substance is a classic sign of acid-catalyzed polymerization or decomposition of the 7-azaindole starting material.[2][3] The pyrrole nucleus is notoriously sensitive to strong acidic conditions, especially at elevated temperatures. The most common cause is a loss of temperature control during the exothermic addition of the nitrating mixture or the starting material.
Q4: I'm observing a byproduct with a mass corresponding to a dinitrated compound. How can I prevent this?
Formation of dinitro-7-azaindole derivatives occurs when the reaction is subjected to overly harsh conditions. This side reaction is favored by:
-
An excess of the nitrating agent (nitric acid).[2]
-
Elevated reaction temperatures.
-
Prolonged reaction times.
Careful control over the stoichiometry of nitric acid is crucial to prevent this over-reaction.
Q5: How critical is temperature control during the nitration step?
Temperature control is arguably the single most critical parameter in this synthesis. The reaction should be maintained at a low temperature (typically 0–10 °C) throughout the addition and stirring phases.[1] Even a brief temperature spike can initiate runaway polymerization, drastically reducing the yield and complicating purification.[2]
Section 2: Troubleshooting Guide: Common Problems & Validated Solutions
| Observed Problem | Probable Cause(s) | Recommended Corrective Actions & Explanations |
| Low Yield & Formation of Tarry Byproducts | 1. Loss of Temperature Control: The 7-azaindole ring is unstable in strong acid at higher temperatures, leading to polymerization.[3] 2. Poor Quality Reagents: Water in the sulfuric acid can alter the activity of the nitrating species. | 1. Ensure Robust Cooling: Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature, not just the bath temperature. Add reagents slowly and sub-surface to dissipate heat effectively. 2. Use High-Purity Reagents: Use concentrated (98 wt%) sulfuric acid and high-purity nitric acid to ensure the formation of the correct nitrating species (NO₂⁺). |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incorrect Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for nitration at less favored positions. 2. Non-optimal Acid Concentration: The specific concentration of the H₂SO₄/HNO₃ mixture influences the electrophilicity of the nitronium ion and can affect selectivity. | 1. Strict Temperature Adherence: Maintain the temperature strictly between 0–10 °C as specified in validated protocols.[1] 2. Follow Proven Formulations: Adhere to established protocols that specify the precise amounts and concentrations of acids to generate the nitronium ion under conditions optimized for C-3 selectivity. |
| Formation of Di-nitrated Impurities | 1. Excess Nitric Acid: Using more than ~1.2 equivalents of nitric acid significantly increases the risk of a second nitration event.[2] 2. Reaction Time Too Long: Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of over-nitrated products. | 1. Control Stoichiometry: Carefully measure and add no more than 1.1–1.2 molar equivalents of nitric acid relative to the 4-chloro-7-azaindole starting material. 2. Monitor Reaction Progress: Use HPLC or TLC to monitor the consumption of the starting material. Quench the reaction promptly once full conversion is achieved. |
| Difficult Purification / Colored Impurities | 1. Oxidative Side Reactions: Nitric acid is a powerful oxidizing agent and can generate colored byproducts. 2. Incomplete Quenching: Residual acid or reactive intermediates can degrade the product during workup. | 1. Proper Quenching: Quench the reaction by slowly adding it to a large volume of ice-water to rapidly dilute the acid and dissipate heat. 2. Reductive Wash: During workup, consider washing the crude product with a dilute aqueous solution of a mild reducing agent like sodium sulfite to remove colored oxidative impurities.[1] |
Section 3: Visualizing the Chemistry
Visual aids are essential for understanding the reaction dynamics and troubleshooting logic.
Overall Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the isolated final product.
Caption: Reaction mechanism showing the desired C-3 nitration versus side reaction pathways.
Section 4: Optimized Experimental Protocol
This protocol is adapted from a robust, large-scale synthesis and serves as a validated starting point for laboratory work. [1] Reagents & Equipment:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98 wt%)
-
Concentrated Nitric Acid (HNO₃, 65 wt%)
-
Potassium Phosphate, Dibasic (K₂HPO₄)
-
Deionized Water
-
Jacketed reaction vessel with overhead stirrer and internal temperature probe
-
Addition funnel
Procedure:
-
Reaction Setup: Charge the reaction vessel with concentrated H₂SO₄ (approx. 7.2 parts by weight relative to the starting material).
-
Cooling: Cool the sulfuric acid to 0–10 °C using an appropriate cooling bath.
-
Charge Starting Material: While maintaining the internal temperature at 0–10 °C, slowly add the 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in portions to the cold sulfuric acid. Stir until all solids are dissolved.
-
Nitrating Agent Addition: Add concentrated HNO₃ (1.2 eq) dropwise via an addition funnel over a period of at least 3 hours. Crucially, ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction Stirring: After the addition is complete, stir the reaction mixture at 5 °C for 30 minutes. Monitor for completion by HPLC or TLC.
-
Quenching: In a separate vessel, prepare a large volume of cold water (approx. 15 parts by weight). Slowly and carefully add the reaction mixture to the cold water while stirring vigorously, ensuring the temperature of the quench mixture is maintained below 15 °C. A solid precipitate will form.
-
Isolation: Filter the resulting suspension.
-
Washing: Wash the collected solid sequentially with:
-
Deionized water (approx. 8 parts by weight)
-
A 20 wt% aqueous solution of K₂HPO₄ (approx. 6 parts by weight) to neutralize residual acid.
-
A final wash with deionized water (approx. 8 parts by weight).
-
-
Drying: Dry the resulting solid under reduced pressure at 70 °C to afford this compound as a solid.
Section 5: References
-
Bio, M. M., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 545–550. [Link]
-
Herbert, R. H., et al. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 8, 869-877. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76. [Link]
Sources
Technical Support Center: Regioselective Nitration of 7-Azaindole
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of 7-azaindole. As a key scaffold in medicinal chemistry, precise functionalization of 7-azaindole is critical.[1][2] This document provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of this electrophilic substitution reaction and achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the nitration of 7-azaindole a significant challenge?
Controlling the site of nitration on 7-azaindole is challenging due to the molecule's unique electronic properties. The bicyclic structure consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1] This creates competing sites for electrophilic attack.
-
Pyrrole Ring (Electron-Rich): The C3 position is the most nucleophilic and the kinetically favored site for electrophilic substitution under many conditions.[3][4]
-
Pyridine Ring (Electron-Deficient): The pyridine nitrogen (N7) acts as an electron sink, deactivating the six-membered ring towards electrophiles. This effect makes direct substitution on the pyridine ring difficult.[5]
-
Acid Sensitivity: Like indole, the 7-azaindole nucleus is sensitive to strong acids (e.g., H₂SO₄), which are often used in classical nitration mixtures. These conditions can lead to protonation at C3, deactivating the pyrrole ring, or causing acid-catalyzed polymerization, resulting in low yields and the formation of insoluble tars.[6]
Direct nitration without a clear directing strategy often results in a mixture of isomers, with the C3-nitro product being a common but often difficult-to-isolate component.
Q2: What is the most common site of electrophilic attack on an unsubstituted 7-azaindole, and why?
For an unsubstituted 7-azaindole, the C3 position of the pyrrole ring is the most common site of electrophilic attack.[3] The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8][9]
Attack at C3 allows the positive charge to be delocalized across both the C2 position and, crucially, the pyrrole nitrogen (N1), without disrupting the aromaticity of the pyridine ring. This provides a more stable intermediate compared to attack at other positions. Direct nitration of 7-azaindole with nitric acid has been reported to yield the 3-nitro derivative.[3]
Q3: How do reaction conditions (acid, nitrating agent) influence the regiochemical outcome?
Reaction conditions are paramount in dictating the position of nitration.
-
Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): In the presence of strong acid, the pyridine nitrogen (N7) is protonated. This N-protonation further deactivates the pyridine ring, making substitution on that ring even less likely. However, these harsh conditions can also promote polymerization of the electron-rich pyrrole ring, leading to significantly reduced yields.[6]
-
N-Oxide Formation: A strategic approach to direct nitration to the pyridine ring involves the formation of a 7-azaindole N-oxide. Treating 7-azaindole with an oxidant like m-CPBA forms the N-oxide at the N7 position.[3] This modification activates the C4 and C6 positions towards electrophilic attack. Subsequent nitration, for instance with nitric acid in trifluoroacetic acid, can yield the 4-nitro derivative, which is otherwise inaccessible.[3][10]
-
Protecting/Directing Groups: The use of an N-protecting group on the pyrrole nitrogen (N1), such as Boc or a sulfonyl group, can modulate the reactivity of the ring system.[11] While this can prevent polymerization, it also reduces the nucleophilicity of the pyrrole ring, potentially altering the regiochemical outcome. For example, some strategies use protecting groups to facilitate metalation at specific sites, followed by reaction with an electrophile.[12][13]
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues encountered during the nitration of 7-azaindole.
Problem 1: My reaction produced a low yield of a dark, insoluble tar instead of the desired nitro-7-azaindole.
-
Likely Cause: Acid-catalyzed polymerization. The electron-rich pyrrole moiety of 7-azaindole is highly susceptible to degradation and polymerization under strong acidic conditions, similar to indole itself.
-
Solution:
-
Avoid Strong Mineral Acids: Move away from classical nitrating mixtures like HNO₃/H₂SO₄.
-
Employ N-Protection: Protect the pyrrole nitrogen (N1) prior to nitration. A phenylsulfonyl (PhSO₂) or Boc group can stabilize the ring system. The protecting group can be removed in a subsequent step.
-
Use Milder Nitrating Agents: Consider using reagents like acetyl nitrate (AcONO₂) generated in situ or isoamyl nitrate under non-acidic or weakly acidic conditions.
-
Problem 2: I obtained a mixture of isomers and cannot isolate the desired product. How can I target a specific position?
-
Likely Cause: Lack of regiochemical control in the direct nitration of the parent heterocycle. The intrinsic reactivity of the ring favors C3, but other positions can react competitively depending on the conditions.
-
Solution: Employ a Position-Specific Strategy:
Strategy A: Targeting the C5 Position
To selectively nitrate the C5 position on the pyridine ring, the reactivity of the pyrrole ring must be masked. This can be achieved through a reduction-nitration-oxidation sequence.
-
Reduction: Reduce 7-azaindole to 7-azaindoline. This saturates the pyrrole ring, effectively protecting it from electrophilic attack.
-
Nitration: The resulting 7-azaindoline behaves like a substituted 2-aminopyridine. Nitration with fuming HNO₃ and concentrated H₂SO₄ at low temperatures proceeds regioselectively at the C5 position.[14]
-
Oxidation/Aromatization: The 5-nitro-7-azaindoline is then re-aromatized to 5-nitro-7-azaindole, often using a catalyst like palladium on carbon (Pd/C) in a suitable solvent.[14] This indirect route circumvents the issues of direct nitration and provides clean access to the C5 isomer.
Strategy B: Targeting the C4 Position
Directing the electrophile to the C4 position requires activating the pyridine ring. This is effectively accomplished via N-oxide formation.
-
N-Oxide Formation: Treat 7-azaindole with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide at the N7 position.[3]
-
Nitration: The N-oxide group activates the C4 position for electrophilic attack. Nitration with HNO₃ in trifluoroacetic acid at 0 °C has been shown to produce the 4-nitro derivative in good yield.[3]
-
Deoxygenation (if required): The N-oxide can be removed in a subsequent step if the parent C4-substituted compound is desired, typically using a reducing agent like PCl₃ or PPh₃.
Visualizing the Strategic Pathways
The choice of synthetic route dictates the regiochemical outcome.
Caption: Strategic pathways for regioselective nitration of 7-azaindole.
Comparative Summary of Nitration Methods
| Target Position | Strategy | Key Reagents | Typical Yield | Reference |
| C3 | Direct Nitration | Nitric acid | Variable; often moderate | [3] |
| C4 | N-Oxide Formation | 1. m-CPBA2. HNO₃ in Trifluoroacetic Acid | Good | [3] |
| C5 | Reduction-Oxidation | 1. Catalytic Hydrogenation2. f-HNO₃/H₂SO₄3. Catalytic Dehydrogenation | 21% (overall) | [14] |
Detailed Experimental Protocol: Synthesis of 5-Nitro-7-azaindole via the Azaindoline Route
This protocol is adapted from literature procedures and provides a reliable method for obtaining the C5-nitro isomer, which is a key intermediate for various pharmaceutically active compounds.[14]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-nitro-7-azaindole.
Step 1: Reduction of 7-Azaindole to 7-Azaindoline
-
Reaction Setup: In a high-pressure reactor, charge 7-azaindole and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the recommended pressure. Heat the reaction mixture and maintain it for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 7-azaindoline.
Step 2: Nitration of 7-Azaindoline
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, dissolve the crude 7-azaindoline from Step 1 in concentrated sulfuric acid (H₂SO₄). Cool the mixture to approximately -5 °C using an ice-salt bath.
-
Nitrating Agent: Slowly add fuming nitric acid (f-HNO₃) dropwise to the solution, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Stir the mixture at low temperature for the specified time. The reaction first forms an N-nitro intermediate which rearranges to the C5-nitro product upon continued treatment with sulfuric acid.[14]
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Basify the solution with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain crude 5-nitro-7-azaindoline.
Step 3: Oxidation (Aromatization) to 5-Nitro-7-azaindole
-
Reaction Setup: Dissolve the crude 5-nitro-7-azaindoline in a high-boiling solvent like Dowtherm A.[14]
-
Catalyst Addition: Add a dehydrogenation catalyst, such as 10% Pd/C.
-
Oxidation: Heat the mixture to a high temperature (e.g., reflux) to effect the aromatization. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove the catalyst. Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield pure 5-nitro-7-azaindole.
References
-
Dalal, N., & Laha, J. K. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(63), 7719-7734. [Link]
-
Shinde, D. R., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1295-1300. [Link]
-
Min, S., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(8), 1032-1036. [Link]
-
ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]
-
Perez, M. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Wetmore, D. Z., et al. (2020). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 124(30), 6214-6223. [Link]
-
Barl, N. M., et al. (2014). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 53(16), 4223-4227. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline. Organic Chemistry Frontiers, 9(10), 2735-2741. [Link]
-
Daugulis, O., & Shabani, S. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357-1360. [Link]
-
ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. [Link]
-
Chemistry LibreTexts. (2015). Directing Effects. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
-
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]
-
Defense Technical Information Center. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]
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Technical Support Center: Navigating Research with 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine analogs. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the experimental validation and application of these novel kinase inhibitors. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot effectively, ensure the integrity of your results, and accelerate your research.
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors.[1][2] The specific 5-chloro and 3-nitro substitutions on your analogs are designed to fine-tune properties like potency and selectivity. However, like all kinase inhibitors, their application requires careful experimental design and interpretation. This center is structured to address your potential questions in a logical, problem-oriented manner.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when working with novel kinase inhibitors of this class.
Q1: I'm not observing the expected level of inhibition or the desired phenotype in my cell-based assay. What are the first things I should check?
A1: This is a common issue when starting with a new compound. Before investigating complex biological reasons, it's crucial to rule out experimental variables:
-
Compound Integrity and Stability: Confirm the potency and stability of your stock solution. Small molecule inhibitors can degrade over time, especially with freeze-thaw cycles. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.[3]
-
DMSO Concentration: Most inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells (including controls) and is at a level that does not affect cell viability, typically ≤0.5%.[4]
-
Target Expression: Verify that your chosen cell line expresses the target kinase at sufficient levels. A low target expression can lead to a minimal observable effect.
-
Assay Conditions: Ensure your assay is running under optimal conditions. For kinase assays, this includes appropriate concentrations of ATP, substrate, and co-factors. The reaction should be measured within the linear range.[5]
Q2: My compound is showing significant cytotoxicity at concentrations where I expect specific target inhibition. How do I interpret this?
A2: High toxicity can suggest several possibilities:
-
Off-Target Effects: Many kinase inhibitors have off-target activities that can lead to unexpected biological responses, including cytotoxicity.[3] The observed cell death might be due to the inhibition of a kinase essential for cell survival, which is not your primary target.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific effects and apparent toxicity. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in biochemical assays can help mitigate this.[6]
-
Cell Line Sensitivity: The genetic background of your cell line can make it particularly sensitive to the inhibition of either the primary target or an off-target.
A crucial next step is to perform a broad-panel kinase screen to identify potential off-target liabilities that could explain the observed cytotoxicity.[3]
Q3: How do I confirm that my this compound analog is engaging its intended target within the cell?
A3: Direct confirmation of target engagement in a cellular context is critical. Several methods can be employed:
-
Cellular Phosphorylation Assay (Western Blot): This is the most direct method to show a functional consequence of target inhibition. Measure the phosphorylation status of a known, direct downstream substrate of your target kinase. A dose-dependent decrease in substrate phosphorylation upon compound treatment indicates target engagement.[7][8]
-
NanoBRET™ Intracellular Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific protein target in live cells. It works by competitive displacement of a tracer bound to a NanoLuc® luciferase-kinase fusion protein.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for tackling more complex experimental hurdles.
Guide 1: Troubleshooting Inconsistent IC50/GI50 Values
Inconsistent potency measurements are a frequent source of frustration. Use the following systematic approach to diagnose the issue.
Table 1: Key Parameters for Optimizing Kinase Assays
| Parameter | Recommendation & Rationale |
| Enzyme/Substrate Conc. | Use concentrations below the Km value to ensure the assay is sensitive to competitive inhibitors. Avoid substrate depletion (≤10% consumption) to maintain initial velocity kinetics.[5][9] |
| ATP Concentration | For ATP-competitive inhibitors, the apparent IC50 is highly dependent on the ATP concentration. Test at a physiological ATP concentration or at the Km for ATP to obtain relevant and comparable data.[5] |
| Incubation Time | Ensure the reaction time is within the linear range of the assay. This can be determined by running a time-course experiment.[5] |
| DMSO Tolerance | Test the assay's tolerance to DMSO. While biochemical assays can often tolerate up to 5-10%, cell-based assays are much more sensitive (typically <0.5%).[4] |
Workflow for Diagnosing Inconsistent IC50 Values
Below is a Graphviz diagram outlining a logical workflow to troubleshoot variability in potency measurements.
Caption: Troubleshooting workflow for inconsistent IC50/GI50 values.
Guide 2: Investigating Unexpected Phenotypes or Off-Target Effects
If your compound induces a biological effect that cannot be explained by the inhibition of its primary target, a systematic investigation into off-target effects is necessary.
-
Validate Primary Target Engagement: First, be certain the compound is engaging the primary target at the concentrations causing the phenotype. Use a direct method like a cellular phosphorylation assay.[8]
-
Perform Broad-Panel Kinase Screening: Screen the compound against a large panel of kinases (e.g., >400) at a concentration that produces the phenotype (e.g., 1 µM). This will provide a selectivity profile and identify potential off-target hits.[3]
-
Correlate Off-Targets with Phenotype: Analyze the identified off-targets. Are any of them known to be involved in signaling pathways that could explain the observed phenotype? Consult literature and pathway databases.
-
Use Tool Compounds: If a specific off-target is suspected, use a known, selective inhibitor for that kinase to see if it can replicate the phenotype. This provides strong evidence for the off-target liability.
-
Generate Resistant Mutants: If possible, generating a cell line with a mutation in the primary target that confers resistance to your compound can be a powerful tool. If the resistant cells still exhibit the unexpected phenotype upon treatment, it strongly implicates an off-target mechanism.
Part 3: Key Experimental Protocols
Here are step-by-step methodologies for core experiments used to characterize your this compound analogs.
Protocol 1: Cellular c-Kit Autophosphorylation Assay (Western Blot)
This protocol is used to directly assess the inhibitory effect of a compound on the autophosphorylation of a receptor tyrosine kinase like c-Kit in a cellular context.[8]
Materials:
-
GIST-T1 or other c-Kit dependent cell line.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719), anti-total-c-Kit.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture & Treatment: Culture cells to 70-80% confluency. Treat the cells with a dose-range of your compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-c-Kit overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total c-Kit to serve as a loading control.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 (concentration for 50% growth inhibition).[8]
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of your compound or vehicle control.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the compound.
Part 4: Understanding and Overcoming Acquired Resistance
A major challenge in cancer therapy is the development of acquired resistance, where a tumor that initially responded to treatment begins to grow again.[10] This is a critical consideration for any novel kinase inhibitor in development.
Common Mechanisms of Resistance to Kinase Inhibitors
-
On-Target Mutations: The most common mechanism is the acquisition of mutations in the kinase domain of the target protein. These mutations can prevent the inhibitor from binding effectively while preserving the kinase's activity.[11]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to bypass their dependency on the inhibited target. For example, amplification of the MET gene can confer resistance to EGFR inhibitors in non-small cell lung cancer.[11]
-
Drug Efflux: Cells can increase the expression of membrane drug transporters, such as those from the ATP-binding cassette (ABC) family, which actively pump the drug out of the cell, reducing its intracellular concentration.[12][13]
-
Changes in Tumor Microenvironment (TME): The TME can contribute to drug resistance through various mechanisms, including the secretion of growth factors that activate bypass pathways.[10]
Conceptual Diagram of Resistance Mechanisms
Caption: Key mechanisms of acquired resistance to kinase inhibitors.
Strategies to Overcome Resistance
Developing strategies to overcome resistance is a cornerstone of modern drug development.[14]
-
Combination Therapy: Combining your inhibitor with another drug that works by a different molecular mechanism can increase tumor cell killing and reduce the likelihood of resistance.[15] For example, combining an inhibitor with a drug that targets a known bypass pathway.
-
Next-Generation Inhibitors: Design new analogs that can effectively inhibit the mutated forms of the target kinase that are resistant to the first-generation compound.
-
Targeted Protein Degradation: Utilize technologies like Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of the target protein rather than just inhibiting it. This can be effective even if the target has a resistance mutation in the kinase domain.[14]
-
Precision Medicine: Upon evidence of resistance in preclinical models or clinical settings, re-sequence the tumor to identify the specific molecular mechanism of resistance. This allows for the selection of a tailored subsequent treatment.[11]
By anticipating these challenges and employing systematic troubleshooting, researchers can effectively validate and advance the development of promising this compound analogs.
References
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (n.d.). MDPI.
- Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.). Crown Bioscience.
- What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11). City of Hope.
- Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016, December 21). National Cancer Institute.
- Overcoming drug resistance in cancer. The purpose of overcoming the... (n.d.). ResearchGate.
- Navigating the Nuances of a Novel Kinase Inhibitor: A Troubleshooting Guide for Cdk-IN-10. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Kinase Assays. (n.d.). BenchChem.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. (n.d.). BenchChem.
- Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors. (n.d.). BenchChem.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). National Center for Biotechnology Information.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information.
- Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. (2024, February 15). PubMed.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Center for Biotechnology Information.
- 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. (2020, August 13). National Center for Biotechnology Information.
Sources
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- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 12. researchgate.net [researchgate.net]
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- 15. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
Technical Support Center: Scaling Up the Production of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and scale-up of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this important heterocyclic compound.
Introduction
This compound, a functionalized 7-azaindole, is a key building block in the synthesis of various pharmacologically active molecules. The inherent electronic properties of the 7-azaindole scaffold, particularly the electron-deficient pyridine ring, present unique challenges in its synthesis and functionalization, especially during scale-up operations. This guide provides practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole). The synthesis then proceeds via an electrophilic nitration step.
Q2: What are the primary challenges in the nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine?
A2: The main challenges include:
-
Regioselectivity: The pyrrolo[2,3-b]pyridine ring system has multiple sites susceptible to electrophilic attack. Controlling the nitration to occur specifically at the C3 position of the pyrrole ring is critical. Undesired nitration can occur on the pyridine ring or at other positions on the pyrrole ring.
-
Reaction Conditions: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[1]
-
Handling of Reagents: The use of strong acids like nitric acid and sulfuric acid requires stringent safety protocols due to their corrosive and hazardous nature.
Q3: Are there any specific safety precautions I should take during the nitration step at scale?
A3: Absolutely. Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the exotherm.
-
Emergency Preparedness: Have an emergency shower, eyewash station, and appropriate neutralizing agents readily available.
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for accurate quantification of the starting material, product, and any byproducts, which is crucial for determining reaction completion and optimizing conditions.
Q5: What are the common impurities I should look for, and how can they be minimized?
A5: Common impurities include regioisomers of the nitrated product and di-nitrated species. To minimize these:
-
Optimize Reaction Temperature: Lower temperatures generally favor higher regioselectivity.
-
Control Stoichiometry: Use a precise amount of the nitrating agent to avoid over-nitration.
-
Purification: The final product will likely require purification, typically by recrystallization or column chromatography, to remove any remaining impurities. A detailed purification protocol is provided in the experimental section.
Troubleshooting Guide
Scaling up a chemical synthesis often presents unforeseen challenges. This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Loss during workup and purification. | 1. Monitor the reaction by HPLC to ensure completion. Extend reaction time if necessary. 2. Optimize the temperature. While lower temperatures can improve selectivity, the reaction rate may be slow. A balance must be found. 3. Ensure the reaction is not overheating. Use a controlled addition rate for the nitrating agent. 4. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Perform the reaction at a lower temperature (e.g., 0-10 °C) to enhance selectivity for the C3 position.[1] 2. Carefully control the stoichiometry of nitric acid and sulfuric acid. |
| Runaway Reaction (Loss of Temperature Control) | 1. Addition of nitrating agent is too fast. 2. Inadequate cooling capacity for the reactor size. 3. Poor agitation leading to localized hot spots. | 1. Reduce the addition rate of the nitrating agent. 2. Ensure the cooling system is sufficient for the scale of the reaction. Perform a heat-flow analysis if possible. 3. Increase the stirring speed to ensure homogenous mixing and heat distribution. |
| Product Fails to Precipitate During Workup | 1. The product is soluble in the workup solvent. 2. The concentration of the product is too low. | 1. If the product is an oil or soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Concentrate the solution to induce precipitation. Seeding with a small crystal of the pure product can also be effective. |
| Difficulty in Removing Impurities by Recrystallization | 1. Impurities have similar solubility to the product. 2. Inappropriate recrystallization solvent. | 1. Consider a multi-solvent recrystallization system. 2. If recrystallization is ineffective, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine (Precursor)
This protocol is based on established methods for the synthesis of 5-chloro-7-azaindole.[2]
Materials:
-
2-amino-5-chloropyridine
-
Ethylene glycol
-
Potassium hydroxide
-
Toluene
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-chloropyridine and ethylene glycol.
-
Slowly add potassium hydroxide pellets while monitoring the temperature. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for the time determined by reaction monitoring (HPLC).
-
After completion, cool the reaction mixture and add water.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a large-scale synthesis of a structurally related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, and should be optimized for the specific substrate.[1]
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (65%)
-
Potassium Phosphate (dibasic)
-
Water
Procedure:
-
In a reactor cooled to 0-10 °C, add concentrated sulfuric acid.
-
Slowly add 5-chloro-1H-pyrrolo[2,3-b]pyridine in portions, ensuring the temperature remains between 0-10 °C.
-
Once the starting material is fully dissolved, add nitric acid dropwise over a period of at least 3 hours, maintaining the internal temperature at 0-10 °C.
-
After the addition is complete, stir the reaction mixture at 5 °C for 30 minutes.
-
Slowly add cold water (5 °C) to the reaction mixture, keeping the temperature between 0-15 °C. This will cause the product to precipitate.
-
Filter the resulting suspension.
-
Wash the solid sequentially with water, a 20 wt % solution of dibasic potassium phosphate, and finally with water again.
-
Dry the solid under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 633-637. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 633–637. [Link]
- A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
- A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
Sources
Technical Support Center: Analytical Method Development for 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Last Updated: December 31, 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in developing a robust analytical method for the novel compound 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine . Given the absence of established public methods for this specific molecule, this guide is built on foundational analytical principles and proven strategies for analogous chemical structures, such as nitroaromatics and halogenated heterocycles.
Our goal is to provide a self-validating framework that empowers you to build a scientifically sound method from the ground up, anticipate challenges, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Initial Method Development Strategy
This section addresses the preliminary questions that arise when tasked with developing an analytical method for a novel compound like this compound.
Q1: I have no starting point. Which analytical technique should I choose for purity and assay determination?
A1: For a compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended starting point.
-
Causality: The molecule possesses several structural features that make it ideal for HPLC-UV analysis. The pyrrolo[2,3-b]pyridine core is a strong chromophore, and the addition of a nitro group (-NO2) further enhances UV absorbance, typically in the 210-270 nm range.[1][2] This ensures high sensitivity. Furthermore, HPLC is versatile for separating a wide range of polar and non-polar impurities that may arise during synthesis or degradation. While Gas Chromatography (GC) can be used for volatile and thermally stable compounds, the relatively high molecular weight and potential for thermal lability of this molecule make HPLC a more robust initial choice.[3][4]
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the molecule's properties is critical for selecting appropriate solvents, mobile phases, and column chemistry.
-
Solubility: The molecule is predicted to be poorly soluble in water.[5] Initial solubility testing should be performed in common organic solvents like acetonitrile (ACN), methanol (MeOH), and dimethylformamide (DMF). This will guide your choice of diluent for standards and samples.
-
Acidity/Basicity (pKa): The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms. The pKa will influence peak shape and retention in reversed-phase HPLC. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa is crucial to ensure consistent ionization and prevent peak tailing.[6]
-
UV Absorbance: A UV scan (e.g., 200-400 nm) of a dilute solution of the compound should be performed to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds often exhibit strong absorbance around 254 nm, making this a good starting point for detection.[7][8][9]
Q3: How do I select an appropriate HPLC column and initial mobile phase?
A3: A systematic approach to screening is most effective.
-
Column Selection: Start with a standard C18 (octadecylsilane) column, which is a versatile reversed-phase column.[10] Given the presence of the nitro group and aromatic rings, a Phenyl-Hexyl or Pentafluorophenyl (PFP/F5) column could also provide alternative selectivity and should be considered if resolution is challenging on a C18.
-
Initial Mobile Phase: A simple starting point is a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) . The acidic modifier helps to protonate the basic nitrogens on your molecule, leading to better peak shape. A generic scouting gradient (e.g., 5% to 95% B over 20 minutes) will help to determine the approximate elution time of the main peak and any impurities.
Part 2: HPLC Troubleshooting Guide (Question & Answer Format)
This section provides solutions to specific problems you may encounter during method development.
Problem: My peak is tailing severely.
-
Q: I'm using a C18 column with a neutral water/acetonitrile mobile phase, and my main peak for this compound has a tailing factor > 2.0. What is the cause and how do I fix it?
A: Severe peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated analyte and ionized silanol groups on the silica surface of the HPLC column.[6]
Troubleshooting Steps:
-
Add an Acidic Modifier: The most straightforward solution is to add an acid to your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both your aqueous and organic mobile phase components. The low pH will suppress the ionization of the silanol groups, minimizing these secondary interactions.[6]
-
Use a Base-Deactivated Column: If tailing persists, switch to a modern, base-deactivated column. These columns have been end-capped to minimize the number of accessible silanol groups.
-
Check for Column Overload: Injecting too concentrated a sample can cause peak tailing.[6][11] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.
-
Investigate Extracolumn Dead Volume: Ensure all tubing connections are secure and that you are using tubing with the appropriate inner diameter for your system, as excessive dead volume can contribute to peak broadening and tailing.[11]
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Problem: I am not seeing any peaks, or the response is very low.
-
Q: I've injected my sample, but I don't see a peak for my compound. What should I check?
A: This issue can stem from several sources, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Confirm Solubility: Ensure your compound is fully dissolved in the sample diluent. If precipitation is visible, try a stronger organic solvent like DMF or DMSO, but be mindful of solvent compatibility with your mobile phase.
-
Check UV Detector Wavelength: Confirm that the detector is set to an appropriate wavelength. Use the λmax determined from your UV scan. If no scan was performed, set the detector to 254 nm as a starting point.[9]
-
Verify Injection: Perform a "blank" injection (injecting only your diluent) to ensure the injector is functioning correctly and that you don't have a system blockage.
-
Assess Compound Stability: The nitro group can make the compound susceptible to degradation under certain conditions. Ensure your sample, once dissolved, is protected from light and analyzed promptly.
-
Problem: I have poor resolution between my main peak and an impurity.
-
Q: An impurity peak is co-eluting or is not baseline resolved from my main peak. How can I improve the separation?
A: Improving resolution requires modifying the chromatographic selectivity.
Troubleshooting Steps:
-
Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol has different solvent properties and can alter the elution order and spacing of peaks.
-
Change the Column Chemistry: This is the most powerful way to change selectivity. If you are on a C18, switch to a Phenyl or PFP/F5 column. The different stationary phases will interact with your analyte and impurities in unique ways, often leading to improved resolution.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of your compound or impurities, leading to significant changes in retention and selectivity.
-
Optimize the Gradient: Make the gradient shallower around the elution time of your peaks of interest. A slower change in the organic solvent percentage will give more time for the separation to occur.
-
Part 3: Stability-Indicating Method Development & Validation
A critical aspect of pharmaceutical analysis is ensuring the method can distinguish the active pharmaceutical ingredient (API) from its degradation products. This is known as a stability-indicating method.[12][13][14][15]
Q4: How do I develop a stability-indicating method for this compound?
A4: This requires performing forced degradation (stress testing) studies.[16][17][18][19] The goal is to intentionally degrade a small amount of the compound (typically aiming for 5-20% degradation) to generate potential degradation products.
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the pyrrole ring or other susceptible bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Similar to acid hydrolysis, but with different selectivity. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyrrole ring or formation of N-oxides. |
| Thermal | Solid sample at 105 °C for 48 hours | General decomposition. |
| Photolytic | Solution exposed to UV/Vis light (ICH Q1B) | The nitroaromatic group is photosensitive and can undergo photoreduction or rearrangement.[16][20] |
After stressing the samples, they are analyzed by your developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main API peak.
Caption: General workflow for developing a stability-indicating HPLC method.
Q5: Once my method is developed, what validation parameters do I need to assess?
A5: Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[21][22][23][24] This ensures the method is fit for its intended purpose.
Key Validation Parameters (for a Purity/Assay Method):
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte, free from interference from impurities, degradants, or placebo components. | Peak purity analysis (e.g., with a PDA detector) should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Detection Limit (DL) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within limits when parameters like pH, flow rate, or column temperature are slightly varied. |
References
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Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Journal of Hazardous Materials. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
Analytica Chimica Acta. (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
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MicroSolv. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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ElectronicsAndBooks. Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. Retrieved from [Link]
-
PubMed Central (PMC). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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SpringerLink. Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]
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Royal Society of Chemistry. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Retrieved from [Link]
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ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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IRJPMS. Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]
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SciSpace. Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
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MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]
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Preprints.org. Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. Retrieved from [Link]
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MySkinRecipes. Pyrrolopyridine Derivatives. Retrieved from [Link]
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PubMed Central (PMC). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
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MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
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Journal of Metabolomics and Open Access. Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]
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MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
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PubChem. 3-chloro-5H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
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Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]
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National Institutes of Health (NIH). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
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Wikipedia. Pyrrole. Retrieved from [Link]
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PubMed Central (PMC). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
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ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (2020, June 1). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the In Vivo Validation of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for validating the in vivo activity of novel small molecules. We will focus on 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CPNP) , a compound whose structural alerts—a 7-azaindole core substituted with chloro and nitro groups—strongly suggest its potential as a kinase inhibitor. This guide is not a rigid template but a dynamic, logical workflow designed to generate robust, publishable data through objective comparison and self-validating experimental design.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors like Vemurafenib.[1] The specific substitutions on CPNP are analogous to intermediates used in the synthesis of advanced kinase inhibitors, such as those targeting Checkpoint Kinase 1 (Chk1), making an oncology application its most probable therapeutic area.[2][3][4]
This guide will compare CPNP's hypothetical performance against two strategic alternatives to provide a comprehensive efficacy and specificity profile:
-
Dasatinib : An FDA-approved, multi-targeted tyrosine kinase inhibitor. It serves as a powerful positive control for anti-tumor activity and helps benchmark the potency of CPNP against a clinically relevant drug.[5][6][7]
-
Compound "30" (an FGFR4 Inhibitor) : A selective, covalent fibroblast growth factor receptor 4 (FGFR4) inhibitor also based on the 7-azaindole scaffold.[8] This comparison will illuminate how subtle changes to the core structure can drastically alter target specificity and efficacy, providing crucial structure-activity relationship (SAR) insights.
Our validation will be grounded in the gold-standard methodology for preclinical oncology: the Cell Line-Derived Xenograft (CDX) mouse model .[9][10]
The In Vivo Validation Workflow: A Strategic Overview
The primary objective is to assess the anti-tumor efficacy and tolerability of CPNP in a living system. A well-designed experiment moves beyond a simple " go/no-go " result to provide a rich dataset that informs on potency, toxicity, and potential mechanism of action. The entire workflow is designed as a self-validating system, where the control and comparator arms provide the necessary context to interpret the results from the test article.
Caption: Overall workflow for in vivo validation using a CDX model.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodology. The following protocols are based on established best practices.[11]
Protocol 2.1: Cell Line and Animal Model Selection
Causality: The choice of cell line and animal model is the foundation of the experiment. The cell line must be relevant to the presumed target of the compound. Since a close analog of CPNP targets Chk1 and our comparator "Compound 30" targets FGFR4 in hepatocellular carcinoma (HCC), the HuH-7 HCC cell line is an excellent choice.[8] This line expresses FGFR4, providing a direct test for our comparator. For the animal model, severely immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) mice are preferred as they robustly support the engraftment of human cells.
-
Cell Line: HuH-7 (human hepatocellular carcinoma).
-
Animal Model: Female NSG mice, 6-8 weeks of age.
-
Acclimatization: Allow a minimum of 5-7 days for mice to acclimate to the facility before any procedures.[11]
Protocol 2.2: Xenograft Establishment
Trustworthiness: Consistency in tumor establishment is critical for minimizing variability. This protocol ensures each animal starts with a similar tumor burden.
-
Cell Preparation: Culture HuH-7 cells under standard conditions. On the day of implantation, harvest cells at ~80% confluency using trypsin.
-
Cell Viability: Wash cells twice with sterile, serum-free PBS. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability must exceed 95%.[11]
-
Injection Preparation: Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 10 x 10⁶ viable cells per 100 µL. Matrigel aids in tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitoring: Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[11]
Protocol 2.3: Dosing, Monitoring, and Endpoints
Expertise: This phase generates the core efficacy and tolerability data. Dosing, scheduling, and monitoring must be precise.
-
Cohort Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment cohorts (n=8-10 mice per group) ensuring the average tumor volume is not statistically different between groups.
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Group 2: CPNP (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Dasatinib (e.g., 10 mg/kg, daily oral gavage)
-
Group 4: Compound '30' (e.g., 20 mg/kg, daily oral gavage)
-
-
Dosing: Administer treatments as scheduled (e.g., daily for 21 days). The route of administration (e.g., oral gavage, PO; intraperitoneal, IP) should be consistent.
-
Monitoring:
-
Record body weight daily as the primary indicator of systemic toxicity.
-
Measure tumor volume with calipers 2-3 times per week.[12]
-
Conduct daily health checks for signs of distress (e.g., hunched posture, rough coat).
-
-
Endpoints: The study concludes when one of the following is met:
-
The pre-defined study duration is reached (e.g., 21 days).
-
Tumors in the control group reach the maximum allowed volume (e.g., 2000 mm³).
-
An animal exhibits >20% body weight loss or other signs of severe toxicity.
-
Data Presentation and Interpretation
Quantitative data must be presented clearly for objective comparison.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group (Dose) | N | Mean Tumor Volume Day 0 (mm³) ± SEM | Mean Tumor Volume Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 125.4 ± 10.1 | 1680.5 ± 155.2 | - | - |
| CPNP (50 mg/kg) | 10 | 128.1 ± 9.8 | 745.6 ± 98.3 | 55.6% | <0.001 |
| Dasatinib (10 mg/kg) | 10 | 126.5 ± 11.2 | 315.7 ± 55.4 | 81.2% | <0.0001 |
| Compound '30' (20 mg/kg) | 10 | 127.9 ± 10.5 | 599.3 ± 82.1 | 64.3% | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (ΔT / ΔC)) * 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.
Table 2: Comparative Tolerability Profile
| Treatment Group (Dose) | N | Mean Body Weight Change (%) Day 21 ± SEM | Treatment-Related Deaths | Other Adverse Events |
| Vehicle Control | 10 | +5.4% ± 1.2% | 0/10 | None |
| CPNP (50 mg/kg) | 10 | -3.1% ± 2.5% | 0/10 | None |
| Dasatinib (10 mg/kg) | 10 | -8.5% ± 3.1% | 1/10 | Mild transient lethargy |
| Compound '30' (20 mg/kg) | 10 | +1.2% ± 1.8% | 0/10 | None |
Interpretation:
-
Efficacy: The hypothetical data show CPNP has significant anti-tumor activity (55.6% TGI). However, it is less potent than both the broad-spectrum inhibitor Dasatinib (81.2% TGI) and the targeted 7-azaindole analog Compound '30' (64.3% TGI).
-
Tolerability: CPNP shows acceptable tolerability with only minor weight loss. Dasatinib, while most effective, also shows the most toxicity (significant weight loss and one death), which is consistent with its multi-targeted nature. Compound '30' demonstrates a superior profile with good efficacy and excellent tolerability.
Validating the Mechanism of Action (MoA)
Efficacy data alone is insufficient. Confirming that the drug hits its intended target in the tumor is crucial. This is achieved through pharmacodynamic (PD) analysis of harvested tumors.
Caption: Inhibition of a signaling cascade by a kinase inhibitor.
Protocol 4.1: Tumor Pharmacodynamic Analysis
-
Tumor Harvesting: At the study endpoint, excise tumors from a subset of animals (n=3-4 per group) approximately 2-4 hours after the final dose.
-
Sample Processing: Immediately snap-freeze one half of each tumor in liquid nitrogen for protein analysis. Fix the other half in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to probe for the phosphorylated (active) and total forms of key downstream kinases (e.g., p-ERK and total ERK).
-
Interpretation: A successful kinase inhibitor should show a marked decrease in the ratio of phosphorylated to total protein for its target pathway, compared to the vehicle control. This provides direct evidence of target engagement in vivo.
Conclusion and Authoritative Grounding
This guide outlines a robust, comparative approach to the in vivo validation of this compound. By benchmarking against both a broad-spectrum clinical drug and a highly selective analog, researchers can generate a comprehensive dataset that speaks to the compound's efficacy, tolerability, and specificity. The hypothetical results suggest CPNP is a viable hit compound with significant anti-tumor activity and a good safety profile, warranting further optimization and investigation into its precise molecular target.
References
-
Mushtaq, N., Saify, Z.S., Noor, F., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7293–7310. Available at: [Link]
-
Shaveta, G., & Singh, P. (2020). Azaindole Therapeutic Agents. Molecules, 25(23), 5649. Available at: [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1004–1009. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrrolopyridine Isomers in Biological Assays
Introduction: The Strategic Importance of Nitrogen Placement in Drug Discovery
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure."[1] Its resemblance to the endogenous indole nucleus allows it to serve as a versatile bioisostere, a molecular mimic that can enhance pharmacological properties.[2][3] Pyrrolopyridines are bicyclic heterocycles composed of a pyrrole ring fused to a pyridine ring. The simple act of replacing a single carbon-hydrogen group in the indole's benzene ring with a nitrogen atom gives rise to six possible isomers, with the four common azaindoles (4-, 5-, 6-, and 7-azaindole) being of principal interest in drug design.[1][4]
This seemingly subtle atomic substitution has profound consequences. The position of the nitrogen atom fundamentally alters the molecule's electronic distribution, pKa, dipole moment, and hydrogen-bonding capabilities.[1][5] These changes directly influence critical drug-like properties, including aqueous solubility, metabolic stability, and, most importantly, the affinity and selectivity for biological targets.[6] This guide provides a comparative analysis of these isomers, grounded in experimental data, to illuminate the causality behind choosing one scaffold over another in the rational design of novel therapeutics, particularly in the highly competitive field of kinase inhibition.[7]
The Azaindole Quartet: A Structural and Physicochemical Overview
The strategic placement of the pyridine nitrogen atom defines the four key azaindole isomers. While 7-azaindole is the most frequently utilized isomer in drug discovery programs, a comprehensive understanding of all four is crucial for nuanced lead optimization.[2][6]
Caption: The four primary azaindole isomers and the key drug-like properties modulated by nitrogen placement.
The introduction of the nitrogen atom, a hydrogen bond acceptor, generally improves aqueous solubility compared to the parent indole scaffold—a critical advantage in drug development.[5] For instance, the bioisosteric replacement of an indole with a 4-azaindole in a series of p21-activated kinase-1 (PAK1) inhibitors led to enhanced permeability and solubility.[5] Furthermore, the nitrogen's position dictates its ability to interact with specific amino acid residues in a target protein's active site, forming the basis for the observed differences in biological activity.
Comparative Biological Activity: A Target-Centric Analysis
The choice of the optimal azaindole isomer is unequivocally target-dependent. A scaffold that confers potent activity against one kinase may be completely inactive against another. The following sections present a comparative analysis based on published experimental data.
Kinase Inhibition: The Premier Application
The azaindole scaffold is a cornerstone of modern kinase inhibitor design, largely due to its ability to mimic the purine ring of ATP and form crucial hydrogen bonds with the kinase "hinge" region.[6][7]
-
Cell Division Cycle 7 (Cdc7) Kinase: For Cdc7, the 5-azaindole scaffold is demonstrably superior. A study found that derivatives of 5-azaindole exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers showed significantly lower inhibition and selectivity.[1][2] This suggests the nitrogen at the 5-position is optimal for productive interactions within the Cdc7 active site.[2]
-
c-Met Kinase: In contrast, inhibitors of the c-Met kinase, a target in oncology, have been successfully developed using both 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[1][5] A pyrrolo-pyridine benzamide derivative was recently identified as a potent c-Met inhibitor, forming four key hydrogen bonds within the kinase domain.[8]
-
VEGFR2 and GSK3β Kinases: A direct comparison of isomeric derivatives against VEGFR2 revealed that 7-azaindole and 6-azaindole analogs were the most potent. Derivatives based on 4- and 5-azaindole scaffolds were approximately 10-fold less active against VEGFR2. Interestingly, the 6-azaindole derivative was also a potent inhibitor of GSK3β, while the 7-azaindole analog was inactive, showcasing isomeric-driven selectivity.[9]
The following table summarizes comparative inhibitory data for various azaindole derivatives against a selection of protein kinases.
| Azaindole Isomer | Target Kinase | IC50 (nM) | Key Finding | Reference |
| 5-Azaindole | Cdc7 | Potent | Superior potency and selectivity compared to other isomers. | [1][2] |
| 4-, 6-, 7-Azaindole | Cdc7 | Low Activity | Suboptimal for Cdc7 inhibition. | [1][2] |
| 7-Azaindole | VEGFR2 | 37 | High potency. | [9] |
| 6-Azaindole | VEGFR2 | 48 | High potency. | [9] |
| 4- & 5-Azaindole | VEGFR2 | ~370-480 | ~10-fold less active than 6- or 7-azaindole isomers. | [9] |
| 6-Azaindole | GSK3β | 9 | Potent and selective inhibition. | [9] |
| 7-Azaindole | GSK3β | Inactive | Demonstrates isomer-based selectivity. | [9] |
| 4-Azaindole | p38α MAP Kinase | Potent | A preferred scaffold for certain p38 inhibitors. | [9] |
Beyond Kinases: Diverse Biological Targets
The utility of pyrrolopyridine isomers extends to other target classes, where nitrogen placement again proves critical.
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: In an effort to develop CB1 modulators, the indole core of a known compound was replaced with 6- and 7-azaindole scaffolds. The 7-azaindole-2-carboxamides completely lost their ability to bind to the receptor. In contrast, the 6-azaindole analogs, while showing reduced binding affinity, retained their allosteric modulation activity.[10] This highlights that 7-azaindole is not a viable bioisostere in this context, whereas the 6-azaindole scaffold warrants further exploration.[10]
-
HIV-1 Inhibition: A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound. Conversely, the 5- and 6-azaindole derivatives showed reduced efficacy.[1]
Experimental Design: Protocols for Comparative Evaluation
To ensure a robust and objective comparison of pyrrolopyridine isomers, standardized and well-controlled biological assays are essential. The following section provides validated, step-by-step protocols for key experiments.
Caption: General experimental workflow for the comparative evaluation of pyrrolopyridine isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.
Objective: To determine the IC50 value of each pyrrolopyridine isomer derivative against a target kinase.
Materials:
-
Target Kinase (e.g., VEGFR2, recombinant)
-
Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Pyrrolopyridine isomer compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds (pyrrolopyridine isomers) in 100% DMSO. A typical starting concentration is 10 mM, diluted in 11 steps with a 1:3 dilution factor.
-
Assay Plate Setup:
-
Add 2.5 µL of 4X serially diluted compound to the appropriate wells of the 384-well plate.
-
For positive control (no inhibition), add 2.5 µL of DMSO.
-
For negative control (background), add 2.5 µL of DMSO.
-
-
Reagent Preparation: Prepare a 2X solution of Kinase/Antibody mixture and a 2X solution of Tracer in the assay buffer at concentrations recommended by the manufacturer.
-
Kinase Addition: Add 5 µL of the 2X Kinase/Antibody mixture to all wells containing the test compounds and the positive control. Add 5 µL of assay buffer to the negative control wells.
-
Tracer Addition: Add 2.5 µL of the 2X Tracer solution to all wells. The final volume in each well should be 10 µL.
-
Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of the compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine isomers in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the GI50 value from the dose-response curve.[1]
Signaling Pathway Visualization
Understanding the mechanism of action often requires visualizing the targeted signaling pathway. For many pyrrolopyridine kinase inhibitors, the PI3K/AKT/mTOR pathway is a relevant target.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyrrolopyridine derivative.
Conclusion: A Rationale for Isomer Selection
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the pyridine nitrogen is a critical determinant of biological activity.[1] While the 7-azaindole scaffold is the most widely explored, particularly for kinase inhibition, this guide illustrates that other isomers can confer superior potency, selectivity, or improved physicochemical properties for specific targets.[1][2]
The decision of which isomer to pursue is therefore not arbitrary but a strategic choice guided by empirical data. For Cdc7 kinase, the evidence points strongly towards the 5-azaindole core. For targets like c-Met, both 4- and 7-azaindoles are viable starting points. The deliberate use of bioisosterism, replacing indole with a specific azaindole isomer, represents a powerful and validated strategy in modern drug design.[5] Future progress in this field will rely on continued head-to-head comparative studies against diverse biological targets, further enriching our understanding of these remarkable scaffolds and accelerating the discovery of next-generation therapeutics.
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A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "no drug is a magic bullet" holds significant weight. While achieving high potency for a primary target is a crucial first step, understanding a compound's off-target interactions is paramount for predicting its therapeutic window and potential toxicities.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical compound 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a case study. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide the critical evaluation of a compound's selectivity profile.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][7] This conservation makes achieving absolute inhibitor selectivity a formidable challenge.[8] Unintended inhibition of off-target kinases can lead to a spectrum of outcomes, from beneficial polypharmacology, where a single drug hits multiple disease-relevant targets, to severe adverse events.[1][9][10][11] For instance, the multi-targeted tyrosine kinase inhibitor Imatinib was initially developed as a Bcr-Abl inhibitor but was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[1] Conversely, off-target toxicities remain a leading cause of clinical trial failures.[8][12]
Therefore, a systematic and robust cross-reactivity profiling cascade is not merely a checkbox in preclinical development but a foundational component of building a comprehensive safety and efficacy profile for any new chemical entity.
A Hypothetical Cross-Reactivity Profile for this compound
For the purpose of this guide, we will postulate that initial screening has identified This compound (hereafter referred to as Compound X) as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) . The subsequent profiling aims to determine its selectivity against other FGFR family members, as well as a broader panel of kinases known to be common off-targets for this scaffold. We will compare its performance against two well-characterized kinase inhibitors: Dasatinib , a multi-targeted tyrosine kinase inhibitor, and a hypothetical selective FGFR inhibitor, FGFRi-A .
Comparative Inhibitory Activity (IC50, nM)
| Kinase Target | Compound X (Hypothetical IC50, nM) | Dasatinib (Reference IC50, nM) | FGFRi-A (Hypothetical IC50, nM) |
| FGFR1 | 15 | 150 | 10 |
| FGFR2 | 45 | 200 | 25 |
| FGFR3 | 60 | 250 | 40 |
| FGFR4 | 800 | 300 | 750 |
| VEGFR2 | 250 | 5 | 1500 |
| SRC | 1500 | 1 | >10,000 |
| ABL1 | >10,000 | 0.5 | >10,000 |
| CDK2 | 950 | 500 | >10,000 |
| p38α | 2200 | 80 | >10,000 |
Interpretation of Hypothetical Data:
The data presented in the table suggests that Compound X is a potent inhibitor of FGFR1, with moderate selectivity against other FGFR family members. It displays significantly better selectivity against VEGFR2 and key tyrosine kinases like SRC and ABL1 when compared to the broadly active inhibitor Dasatinib. FGFRi-A serves as a benchmark for a highly selective compound within the same target class. This profile suggests that while Compound X is a promising lead, further optimization may be required to improve its selectivity, particularly against other FGFR isoforms.
Experimental Methodologies for Cross-Reactivity Profiling
To generate the kind of high-quality, reliable data presented above, a multi-pronged experimental approach is necessary. Here, we detail two gold-standard methodologies: the in vitro radiometric kinase assay for determining enzymatic inhibition and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
In Vitro Profiling: Radiometric Kinase Assay
The radiometric kinase assay is a robust and highly sensitive method for quantifying the activity of a kinase by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14][15]
Workflow for Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase assay to determine IC50 values.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Compound X) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase of interest, its specific peptide or protein substrate, and the reaction buffer.[13] The final concentrations of the kinase and substrate should be optimized for each assay, often near their respective Km values to ensure sensitive detection of inhibition.[16]
-
Add a small volume of the diluted test compound or DMSO (for the control) to the reaction mixture.
-
-
Initiation and Incubation:
-
Pre-warm the reaction mixture to the optimal temperature for the kinase (commonly 30°C).
-
Initiate the reaction by adding a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP or [γ-³³P]ATP.[13][16] The final ATP concentration should be close to its Km for the specific kinase.
-
Incubate the reaction for a predetermined time, ensuring the reaction proceeds within the linear range.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose (P81) paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.[13][17]
-
Wash the P81 paper multiple times with a dilute acid solution (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.[17]
-
Dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
-
Data Analysis:
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
In Cellulo Profiling: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, intracellular target availability, and potential metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of drug-target engagement within an intact cellular environment.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][21]
CETSA Workflow for Target Engagement
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line endogenously expressing FGFR1) to approximately 80-90% confluency.
-
Treat the cells with the test compound at a desired concentration or with DMSO as a vehicle control for a specified period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[21] This creates a temperature gradient that will induce protein denaturation.
-
Lyse the cells, often through repeated freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.[20]
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection and Analysis:
-
Analyze the amount of the target protein (e.g., FGFR1) remaining in the soluble fraction using a protein detection method, most commonly Western blotting.[20][22]
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) to a higher value in the compound-treated samples compared to the control indicates target engagement and stabilization.[21]
-
Visualizing the Impact: Signaling Pathway Context
Understanding the potential downstream consequences of inhibiting a target kinase and its off-targets is crucial. A signaling pathway diagram can help to contextualize the cross-reactivity data. For our case study, inhibiting FGFR1 will impact pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Off-target inhibition of VEGFR2 could also have anti-angiogenic effects.
FGFR1 Signaling and Potential Off-Target Effects
Caption: Simplified signaling pathways for FGFR1 and the off-target VEGFR2.
Conclusion
The cross-reactivity profiling of a novel small molecule inhibitor is a multi-faceted process that requires careful experimental design and interpretation. By employing a combination of robust in vitro biochemical assays and in cellulo target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity. This guide, using the hypothetical case of this compound, provides a template for such an investigation. The ultimate goal is to generate a high-quality dataset that enables informed decision-making in the long and arduous journey of drug development, steering projects towards candidates with the highest probability of clinical success and the lowest risk of unforeseen toxicities.
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A Researcher's Guide to Evaluating the Efficacy of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Against Established JAK Inhibitors
Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is recognized in medicinal chemistry as a "privileged scaffold." This structural motif is a cornerstone in the design of numerous biologically active compounds, demonstrating therapeutic potential across a spectrum of diseases including cancer and inflammatory disorders.[1] Its versatility allows for chemical modifications that can fine-tune pharmacological properties, leading to the development of highly potent and selective drugs.[1] A notable example of a successful drug built upon this scaffold is Vemurafenib, a potent inhibitor of the BRAF kinase used in the treatment of melanoma.[2]
This guide focuses on a novel investigational compound, 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine . The introduction of chloro and nitro groups to the core structure is anticipated to modulate its biological activity, potentially offering a unique pharmacological profile. The presence of a nitro group, in particular, has been shown to enhance the anticancer and antibacterial properties of some pyrrole derivatives.[3][4][5]
Given the established role of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition, this document provides a comprehensive framework for evaluating the efficacy of this compound as a potential inhibitor of the Janus Kinase (JAK) family. The guide will compare its hypothetical performance against established JAK inhibitors, such as Tofacitinib, and provide detailed experimental protocols for its preclinical assessment.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway is pivotal in regulating immune responses, inflammation, and hematopoiesis.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as cancers.[7][8]
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they modulate the expression of target genes.[9]
Mechanism of Action of Established JAK Inhibitors: The Case of Tofacitinib
Tofacitinib is an oral JAK inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[10][11] It functions by inhibiting the activity of JAK enzymes, thereby preventing the phosphorylation and activation of STATs.[9][12] Tofacitinib shows some selectivity for JAK1 and JAK3 over JAK2.[12] By blocking this pathway, Tofacitinib reduces the production of inflammatory cytokines and modulates the immune response.[13]
Hypothesized Mechanism of Action for this compound
We hypothesize that this compound acts as an ATP-competitive inhibitor of JAK kinases. The 1H-pyrrolo[2,3-b]pyridine core is expected to mimic the purine ring of ATP, anchoring the molecule in the kinase's active site.[2] The chloro and nitro substituents are predicted to form additional interactions within the active site, potentially enhancing binding affinity and conferring selectivity for specific JAK isoforms. The strong electron-withdrawing nature of the nitro group may play a significant role in these interactions.
Comparative Efficacy Evaluation: A Framework for Researchers
The initial evaluation of a novel kinase inhibitor involves determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.
The following table provides a template for comparing the in vitro potency of this compound against the established JAK inhibitor, Tofacitinib. The data for Tofacitinib is derived from publicly available sources, while the column for the novel compound is intended to be populated with experimental data.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1-112 | 20-137 | 1-5 | 344-416 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Note: The IC50 values for Tofacitinib can vary depending on the specific assay conditions.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, a series of well-established in vitro assays are necessary. The following protocols provide a detailed, step-by-step guide for these experiments.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinases. A radiometric assay using [γ-³²P]ATP is considered a gold standard for its sensitivity and direct measurement of phosphate transfer.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a 20x kinase buffer and a 10x ATP regeneration system.[16]
-
Dilute the recombinant JAK enzymes and the substrate (e.g., a generic peptide substrate) in kinase buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[14]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a phosphocellulose filter membrane.
-
-
Quantification:
-
Wash the filter membrane to remove unbound radioactivity.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on a relevant cell line that depends on JAK-STAT signaling (e.g., a hematopoietic cell line).
Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] A reduction in metabolic activity suggests that the compound is either cytotoxic or cytostatic.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.[17]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).
-
Western Blot Analysis of JAK-STAT Pathway Modulation
Objective: To confirm that this compound inhibits the JAK-STAT signaling pathway in a cellular context by analyzing the phosphorylation status of key pathway proteins.
Causality: Western blotting allows for the specific detection of proteins and their post-translational modifications, such as phosphorylation. A decrease in the phosphorylation of STAT proteins following treatment with the compound would provide strong evidence of its on-target activity.[20][21]
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway, in the presence or absence of varying concentrations of this compound.
-
-
Protein Extraction:
-
Lyse the cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.[22]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
-
Compare the levels of p-STAT3 in treated versus untreated cells.
-
Discussion and Future Directions
This guide outlines a systematic approach to evaluate the preclinical efficacy of the novel compound this compound as a potential JAK inhibitor. The unique substitution pattern of this molecule may confer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to existing drugs.
Successful demonstration of in vitro potency and on-target cellular activity would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the compound's specificity for JAKs over other kinases.
-
In vivo efficacy studies: Using animal models of inflammatory diseases or cancer to evaluate its therapeutic potential.
-
Pharmacokinetic and toxicological studies: To determine its drug-like properties and safety profile.
The data generated from these studies will be crucial in determining whether this compound represents a viable candidate for further drug development.
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confirming the binding mode of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine to its target
An In-Depth Technical Guide to Confirming the Binding Mode of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine to its Target
For researchers in the vanguard of drug discovery, identifying a hit compound is merely the first step. The critical subsequent challenge lies in understanding precisely how it interacts with its biological target. This guide offers a comprehensive comparison of modern biophysical and structural techniques, framed through the lens of a specific, medicinally relevant scaffold: This compound .
This compound belongs to the 7-azaindole class, a versatile scaffold known to feature in numerous potent kinase inhibitors and other targeted agents.[1][2][3] Elucidating its binding mode is paramount for optimizing its potency, selectivity, and pharmacokinetic properties through structure-based drug design. As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a logical, multi-stage workflow that moves from initial confirmation of interaction to high-resolution structural determination, explaining the causality behind each experimental choice.
The Hierarchical Approach to Binding Mode Confirmation
Confirming a molecule's binding mode is not a single experiment but a hierarchical process of building confidence and resolution. We begin by asking foundational questions—"Does it bind?" and "How tightly?"—before progressing to the ultimate question: "What is the precise atomic arrangement of the complex?"
Caption: A hierarchical workflow for confirming a ligand's binding mode.
Part 1: Foundational Analysis - Do We Have a Match?
Before investing in resource-intensive structural biology, we must first confirm that a direct interaction occurs and quantify its characteristics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the premier techniques for this purpose. They are complementary, with SPR providing kinetic data and ITC offering a complete thermodynamic profile.[4]
Surface Plasmon Resonance (SPR): The Kinetic Story
SPR is a label-free optical technique that measures molecular interactions in real-time.[5] By immobilizing the target protein on a sensor chip and flowing this compound over the surface, we can monitor the association and dissociation phases of the binding event.
-
Expertise & Causality: The primary output, a sensorgram, provides the association rate constant (ka) and the dissociation rate constant (kd).[6] The ratio of these values (kd/ka) yields the equilibrium dissociation constant (KD), a measure of binding affinity.[5] This is crucial because a compound's efficacy is often better correlated with its residence time (the inverse of kd) than with its affinity alone.[5] A slow kd indicates a stable, long-lasting complex.
Caption: Principle of Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC directly measures the heat released or absorbed as one molecule is titrated into another.[7][8] This technique is considered the gold standard for thermodynamic characterization because it provides a complete binding profile in a single, label-free, in-solution experiment.[9][10]
-
Expertise & Causality: An ITC experiment directly measures the binding enthalpy (ΔH) and stoichiometry (n).[11] From the binding isotherm, the binding constant (Ka, inverse of KD) can be calculated. With these values, the Gibbs free energy (ΔG) and entropy (ΔS) are determined using the equation ΔG = ΔH - TΔS.[11] This is exceptionally powerful. For example, a binding event driven by a large negative ΔH suggests strong hydrogen bonding or van der Waals interactions, whereas a positive TΔS indicates that the interaction is driven by the hydrophobic effect. This provides early clues about the nature of the binding mode.
Comparative Data Summary: SPR vs. ITC
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Causality/Insight |
| Primary Output | Sensorgram (Response vs. Time) | Thermogram (Power vs. Time) | Real-time vs. Endpoint measurement of heat change. |
| Affinity (KD) | Yes (typically pM to high µM) | Yes (typically nM to mM) | Both quantify binding strength.[12] |
| Kinetics | Yes (ka, kd) | No | SPR uniquely provides on/off rates, crucial for residence time.[5] |
| Thermodynamics | No | Yes (ΔH, ΔS) | ITC uniquely reveals the energetic driving forces of binding.[10] |
| Stoichiometry (n) | Can be estimated | Yes (Directly measured) | ITC provides a precise molar ratio of the interaction.[11] |
| Sample Needs | Lower protein consumption | Higher protein consumption | ITC can be more demanding on sample quantity.[13] |
| Throughput | Higher | Lower | Modern SPR systems offer higher throughput for screening. |
Part 2: The Atomic Blueprint - High-Resolution Structural Methods
With binding confirmed and quantified, we proceed to visualize the interaction at the atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for this, each offering unique advantages.[14]
X-ray Crystallography: The Gold Standard Static Image
X-ray crystallography provides a high-resolution, three-dimensional snapshot of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize it.[15][16]
-
Expertise & Causality: The process involves growing a high-quality crystal of the target protein and then either soaking it in a solution of this compound or co-crystallizing the pre-formed protein-ligand complex.[17][18] The choice between soaking and co-crystallization is critical. Soaking is often higher throughput but may fail if the ligand induces a significant conformational change in the protein, which can shatter the crystal.[18] Co-crystallization is necessary in such cases. The resulting electron density map provides unambiguous evidence of the binding pose.[14] Given that 7-azaindoles often act as hinge-binders in kinases, crystallography can definitively show the characteristic hydrogen bonds to the kinase hinge backbone.[1]
Caption: The workflow for X-ray crystallography of a protein-ligand complex.
NMR Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy provides information about the structure and dynamics of the protein-ligand complex in solution, which is a more physiologically relevant environment than a crystal lattice.[19][20]
-
Expertise & Causality: Several NMR experiments can be employed.
-
Chemical Shift Perturbation (CSP): By acquiring a 2D 1H-15N HSQC spectrum of an isotope-labeled protein with and without the compound, one can map the binding site. Amino acid residues whose signals shift upon ligand addition are located in or near the binding pocket.[20]
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that is excellent for confirming binding and identifying which parts of the ligand are in closest proximity to the protein.[20] It works by irradiating the protein and observing the transfer of saturation to the bound ligand.
-
Nuclear Overhauser Effect (NOE): Intermolecular NOEs, observed in NOESY experiments, provide distance constraints between protons on the ligand and protons on the protein, enabling the calculation of a high-resolution solution structure of the complex.[19] This can reveal dynamic conformational changes that are invisible to crystallography.
-
Part 3: Validation and In Silico Synergy
Experimental structures are further validated and understood using complementary techniques.
-
Computational Docking: Molecular docking can predict the binding pose of this compound within the target's binding site.[12] While predictive, its real power comes when used in conjunction with experimental data. A docking pose that agrees with NMR CSP data or an X-ray crystal structure provides a powerful, cross-validated model of the interaction.[21]
-
Site-Directed Mutagenesis: Once a crystal structure or NMR model identifies key interacting residues (e.g., a lysine that forms a hydrogen bond), mutating that residue (e.g., to an alanine) should significantly reduce binding affinity. Confirming this loss of affinity (e.g., via SPR or ITC) provides strong functional validation of the structural model.
Protocols: A Practical Approach
Protocol 1: SPR Kinetic Analysis
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of EDC and NHS.[22]
-
Ligand Immobilization: Covalently couple the target protein to the chip surface via amine coupling to achieve a target immobilization level (e.g., ~100 RU for kinetic measurements).[23] Deactivate remaining active esters with ethanolamine.
-
Analyte Titration: Prepare a serial dilution of this compound in running buffer (e.g., from 10 µM down to ~30 nM), including a buffer-only blank.
-
Binding Measurement: Inject each concentration over the sensor surface for a set association time, followed by a dissociation phase with running buffer. A regeneration step may be needed between cycles.
-
Data Analysis: Subtract the reference channel and blank injection sensorgrams. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD.[6]
Protocol 2: ITC Thermodynamic Analysis
-
Sample Preparation: Dialyze the target protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[11] Degas all solutions thoroughly to prevent air bubbles.[7]
-
Instrument Setup: Load the protein into the sample cell (e.g., at 10-50 µM) and the compound into the injection syringe (e.g., at 100-500 µM, typically 10-20x the protein concentration).
-
Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature, allowing the system to return to thermal equilibrium after each injection.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine n, Ka (and thus KD), and ΔH.[8]
Protocol 3: X-ray Crystallography (Co-crystallization)
-
Complex Formation: Incubate the purified target protein with a 5- to 10-fold molar excess of this compound for several hours to ensure complex formation.[18]
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of precipitants, buffers, and additives.
-
Crystal Optimization: Optimize initial hit conditions to produce single, well-diffracting crystals of sufficient size.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data, typically at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data, solve the phase problem (often using molecular replacement if a structure of the protein alone is available), and build the atomic model of the protein-ligand complex into the resulting electron density map.[24] Refine the model to achieve the best possible fit with the experimental data.
Conclusion
Confirming the binding mode of a compound like this compound is a multi-faceted endeavor that builds a progressively clearer picture. By starting with quantitative biophysical methods like SPR and ITC to confirm and characterize the interaction, researchers can make informed decisions before proceeding to the definitive, high-resolution techniques of X-ray crystallography and NMR spectroscopy. Each method provides a unique and vital piece of the puzzle. Integrating these experimental results with computational modeling provides the highest possible confidence in the binding mode, paving the way for rational, effective drug development.
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A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Imperative for Predictive Modeling in Drug Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is fraught with challenges, high costs, and lengthy timelines. A critical bottleneck is the reliance on extensive in vivo bioequivalence studies for every significant formulation change. An In Vitro-In Vivo Correlation (IVIVC) offers a powerful solution, serving as a predictive mathematical model that links an in vitro property of a dosage form to its in vivo response.[1][2] For a novel compound such as 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool to accelerate development, ensure product quality, and reduce the regulatory burden by serving as a surrogate for in vivo studies.[3][4]
This guide will detail the end-to-end process for creating a Level A IVIVC , the most definitive and useful correlation level, which allows for the point-to-point prediction of the entire in vivo plasma profile from in vitro dissolution data.
Part 1: Foundational Characterization of this compound
Before any correlation can be attempted, a thorough understanding of the molecule's fundamental properties is paramount. Based on its structure—a heterocyclic aromatic compound with chloro and nitro substitutions—we can infer certain physicochemical properties that are critical for our experimental design. Structures like this are often crystalline solids with low aqueous solubility.[5]
-
Solubility: The compound is predicted to be poorly soluble in aqueous media across the physiological pH range (1.2-6.8) but soluble in organic solvents like DMSO and DMF.[5] This characteristic is the primary reason dissolution is likely the rate-limiting step for absorption, making it an excellent candidate for IVIVC development.[6]
-
Permeability: The pyrrolo[2,3-b]pyridine core is a common scaffold in bioactive molecules, often associated with good membrane permeability.[7][8]
-
Biopharmaceutics Classification System (BCS): Based on these assumptions (low solubility, high permeability), this compound would be classified as a BCS Class II compound. This classification is a cornerstone of our strategy, as it strongly suggests that a meaningful IVIVC is achievable.[1]
Part 2: The In Vitro Arm: Designing a Discriminatory Dissolution Method
The objective of the in vitro arm is not just to measure dissolution, but to develop a method that is sensitive enough to detect meaningful differences between formulations—a "discriminatory" method. For a BCS Class II compound, this presents a challenge due to its poor solubility.
Causality Behind Experimental Choices
-
Apparatus Selection (USP Apparatus 2 - Paddle): We select the paddle apparatus for its hydrodynamic profile, which is generally considered more suitable for immediate-release solid oral dosage forms and less prone to issues like "coning" of undissolved powder compared to the basket method.
-
Media Selection (Biorelevant Media): Standard compendial media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer) are unlikely to provide sink conditions for a full dose. "Sink condition" refers to the ability of the dissolution media to dissolve at least three times the amount of drug in the dosage form, which is crucial for accurate dissolution rate measurement.[6] Therefore, the use of a surfactant, such as 0.5% Sodium Lauryl Sulfate (SLS), is necessary to enhance solubility and achieve these conditions.[9] Testing should be conducted across a physiological pH range (e.g., 1.2, 4.5, and 6.8) to ensure the dissolution profile is well-characterized.[9]
-
Agitation Speed (50-75 rpm): Agitation should be gentle enough to avoid creating an artificially high dissolution rate but sufficient to ensure homogeneity. Starting at 50 rpm and evaluating up to 75 rpm allows for optimization of the method's discriminatory power.
Detailed Protocol: In Vitro Dissolution Profiling
-
Apparatus Setup: Calibrate a USP Apparatus 2 (Paddle) system. Set the vessel temperature to 37 ± 0.5°C.
-
Media Preparation: Prepare 900 mL of pH 6.8 phosphate buffer with 0.5% (w/v) SLS. De-aerate the media prior to use.
-
Formulation Introduction: Drop one tablet of the this compound formulation (e.g., fast, medium, or slow-release variant) into each vessel.
-
Operation: Start paddle rotation at 50 rpm.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, 60, and 120 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Analysis: Filter the samples through a 0.45 µm PVDF filter. Analyze the filtrate for drug concentration using a validated HPLC-UV method.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Hypothetical In Vitro Dissolution Data
| Time (minutes) | Formulation A (Fast) % Dissolved | Formulation B (Medium) % Dissolved | Formulation C (Slow) % Dissolved |
| 15 | 45 | 30 | 15 |
| 30 | 75 | 55 | 35 |
| 60 | 92 | 80 | 65 |
| 120 | 99 | 95 | 88 |
Part 3: The In Vivo Arm: Pharmacokinetic Assessment
The in vivo study must be designed to accurately quantify the rate and extent of drug absorption in a living system. To develop the IVIVC, it is essential to test the same formulations (fast, medium, slow) that were evaluated in the in vitro arm.[1][10]
Causality Behind Experimental Choices
-
Study Design (Crossover): A single-dose, multi-period crossover design is the gold standard. Each subject receives each formulation, serving as their own control. This minimizes the impact of inter-subject variability, which is a major confounding factor in pharmacokinetic studies.
-
Subject Population: Healthy human volunteers are used for clinical-stage development. For preclinical work, a model like the beagle dog is often chosen for its GI physiology that can be reasonably extrapolated to humans.
-
Bioanalysis (LC-MS/MS): Liquid Chromatography with tandem Mass Spectrometry is the method of choice for its superior sensitivity and selectivity, allowing for accurate quantification of the drug in a complex biological matrix like plasma.
Detailed Protocol: In Vivo Pharmacokinetic Study
-
Subject Screening & Enrollment: Enroll a cohort of healthy subjects who have provided informed consent.
-
Dosing: Following an overnight fast, administer a single oral dose of one formulation (A, B, or C) with 240 mL of water.
-
Blood Sampling: Collect venous blood samples into K2-EDTA tubes at pre-dose (0 hr) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentration of this compound using a validated LC-MS/MS method.
-
Washout & Crossover: After a washout period of at least 7 half-lives of the drug, repeat the process with the other formulations until each subject has received all three.
Hypothetical In Vivo Pharmacokinetic Data (Formulation B)
| Time (hours) | Mean Plasma Concentration (ng/mL) |
| 0.5 | 55 |
| 1.0 | 150 |
| 2.0 | 280 |
| 4.0 | 210 |
| 8.0 | 95 |
| 12.0 | 40 |
| 24.0 | 10 |
Part 4: Bridging the Gap: IVIVC Development and Validation
This is where the in vitro and in vivo data are mathematically linked. The process involves transforming the raw plasma concentration data into a cumulative absorption profile, which can then be directly compared to the cumulative dissolution profile.
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A Strategic Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target landscape of novel kinase inhibitors. We will use 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine , a derivative of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, as our model compound. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] The central challenge in developing such inhibitors is achieving selectivity. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the ~500 members of the human kinome, creating a substantial risk of polypharmacology—the modulation of multiple targets.[5][6][7] These unintended interactions can lead to toxicity or unexpected biological effects, making a thorough off-target assessment a non-negotiable step in drug discovery.
This document outlines a multi-tiered, logical workflow, moving from high-throughput predictive methods to deep, functional analysis in a cellular context. We will explain the rationale behind each experimental choice, provide actionable protocols, and compare the strengths and weaknesses of each approach.
Part 1: Initial Profiling - Establishing a Landscape of Potential Interactions
The initial goal is to cast a wide net to generate a data-driven hypothesis of the compound's selectivity profile. This phase prioritizes breadth and speed to efficiently identify the most likely off-targets for further investigation.
In Silico Profiling: The Predictive First Pass
Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict a compound's likely kinase targets based on its structure.[8][9] This approach leverages vast databases of known kinase-inhibitor interactions and protein structures.
Rationale: By comparing the structure of this compound to thousands of inhibitors with known kinase activity profiles, machine learning algorithms can calculate a probability score for its interaction with hundreds of kinases.[10][11] This provides an invaluable, cost-effective roadmap for subsequent experimental validation and can highlight potential liabilities early in the discovery process.[12][13]
Recommended Tools:
-
KinasePred: A machine learning tool that predicts kinase activity and provides insights into structural features driving interactions.[10]
-
3D-KINEssence: Utilizes 3D convolutional neural networks to match inhibitor structures with kinase fingerprints to predict the target landscape.[11]
In Vitro Biochemical Kinome Screening: The Experimental Gold Standard
The most direct way to experimentally assess selectivity is to test the compound against a large panel of purified kinase enzymes.[7][14] Commercial services offer panels that cover over 400 human kinases, representing a significant portion of the kinome.
Rationale: This experiment provides a quantitative measure of inhibition (e.g., percent inhibition at a fixed concentration or an IC50 value) against each kinase under controlled, biochemical conditions. The resulting "selectivity profile" is the first concrete piece of evidence detailing the compound's on- and off-target activities. A common initial screen is performed at a single high concentration (e.g., 1 µM) to identify all potential hits.
Hypothetical Data Presentation:
The results from a primary screen of this compound could be summarized as follows:
| Target Kinase | Kinase Family | % Inhibition @ 1 µM | Classification |
| FGFR1 (Assumed On-Target) | Tyrosine Kinase | 98% | Potent On-Target |
| FGFR2 | Tyrosine Kinase | 95% | Potent On-Target |
| VEGFR2 | Tyrosine Kinase | 85% | Potent Off-Target |
| SRC | Tyrosine Kinase | 65% | Moderate Off-Target |
| LCK | Tyrosine Kinase | 58% | Moderate Off-Target |
| CDK2 | CMGC | <10% | Inactive |
| AKT1 | AGC | <10% | Inactive |
| ... (400+ other kinases) | ... | <10% | Inactive |
This table illustrates how a kinome scan quickly categorizes interactions, guiding further studies towards high-priority off-targets like VEGFR2 and SRC.
Part 2: Cellular Target Engagement - Proving the Interaction in a Relevant Context
A compound's activity in a biochemical assay does not guarantee it will engage the same targets within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's effective profile. Therefore, validating target binding in a cellular context is a critical next step.
The Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-protein engagement in intact cells or tissues.[15][16][17] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[15][18]
Rationale: CETSA provides direct evidence that the compound of interest can cross the cell membrane and physically bind to its intended (and unintended) targets under physiological conditions. By comparing the thermal stability of a protein in the presence and absence of the drug, we can confirm target engagement and even rank the potency of different compounds.
The workflow below outlines how to validate if this compound engages the predicted off-target, VEGFR2, in a relevant cancer cell line (e.g., HUVEC cells).
Caption: Kinobeads workflow for unbiased target identification.
Quantitative Phosphoproteomics
This approach measures the functional consequence of kinase inhibition rather than direct binding. By treating cells with the inhibitor and then using mass spectrometry to quantify changes across thousands of phosphorylation sites, we can map the compound's impact on the cell's signaling network. [19][20] Rationale: Every kinase phosphorylates a specific set of substrate proteins. A significant decrease in phosphorylation at a known substrate site is strong evidence that its upstream kinase has been inhibited. This method provides a functional, systems-level view of the compound's activity, confirming inhibition of the primary target pathway and revealing off-target pathway modulation that could be missed by binding assays alone. [6][21][22]For example, unexpected changes in phosphorylation motifs associated with the cell cycle could point to off-target inhibition of a CDK.
Part 4: Comparative Analysis and Integrated Strategy
No single method provides a complete picture. A robust off-target assessment strategy relies on the intelligent integration of multiple orthogonal approaches.
Comparison of Off-Target Profiling Methodologies
| Method | Principle | Throughput | Biological Context | Pros | Cons |
| In Silico Prediction | Structure/ligand similarity analysis and machine learning. [8][10] | Very High | None (Computational) | Extremely fast and low-cost; generates hypotheses. | Predictive only; requires experimental validation. |
| Biochemical Kinome Scan | Measures inhibition of a panel of purified enzymes. [7][14] | High | In Vitro | Quantitative (IC50); broad coverage of the kinome. | Lacks cellular context; may miss targets or give false positives. |
| CETSA | Ligand binding stabilizes protein against thermal denaturation. [15][17] | Medium | In Cellulo / In Vivo | Confirms target engagement in live cells; provides cellular potency. | Biased (requires a specific antibody); lower throughput. |
| Kinobeads | Competitive affinity purification coupled with mass spectrometry. [5][23][24] | Low | In Cellulo (Lysate) | Unbiased kinome-wide profiling; identifies unexpected targets. | Primarily identifies ATP-competitive binders; technically complex. [5] |
| Phosphoproteomics | Quantifies changes in protein phosphorylation via mass spectrometry. [19][20] | Low | In Cellulo | Measures functional pathway output; provides systems-level view. | Indirect measure of inhibition; technically demanding data analysis. |
An Integrated Strategy for Off-Target Profiling
The most effective approach is a sequential one, where the results of each stage inform the design of the next.
Caption: An integrated workflow for comprehensive off-target profiling.
By following this structured, multi-faceted approach, researchers can build a high-confidence profile of a compound's selectivity, enabling informed decisions to advance safer, more effective kinase inhibitors from the bench to the clinic.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Lee Pey Yee, Dr. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. [Link]
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Ferreira, R. S., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]
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Gillette, M. A., & Mani, D. R. (2016). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteome Research. [Link]
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Duncan, J. S., et al. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
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Le, A. T., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
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Klüter, S. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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AiKPro. (2023). Off-target identification of kinase drug candidates. ResearchGate. [Link]
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Ruprecht, B. Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics, Technical University of Munich. [Link]
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Sugiyama, N., et al. (2023). (PDF) Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. ResearchGate. [Link]
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Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel heterocyclic compounds like 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine requires a comprehensive understanding of not only their synthetic utility but also the protocols for their safe management and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and In-Depth Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. The structure of this compound contains three key functional groups that dictate its risk profile: a halogenated (chloro) group, a nitro group, and a pyrrolopyridine core. Each contributes to the overall hazardous nature of the substance.
The pyridine backbone itself is a hazardous material known for its flammability and toxicity upon inhalation, ingestion, or skin contact[1][2]. The addition of a chloro group places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of toxic byproducts like dioxins during incineration[3][4]. Furthermore, nitroaromatic compounds are often toxic, can be reactive, and may pose an explosion hazard under certain conditions[5][6].
Table 1: Hazard Profile of this compound Based on Structural Components
| Structural Moiety | Associated Hazards | Rationale and Causality |
| Pyrrolopyridine Core | Flammable, Toxic, Irritant | The pyridine heterocyclic ring is a known hazardous substance. It is volatile and can cause significant health issues through inhalation, ingestion, or skin contact, including nausea, dizziness, and respiratory irritation[1][2]. |
| Chloro Group | Environmental Hazard, Specific Disposal Required | As a halogenated heterocyclic compound, it must be segregated as halogenated waste. Improper incineration can lead to the formation of persistent and highly toxic chlorinated dioxins and furans[4][7]. |
| Nitro Group | Reactivity, Toxicity, Potential Explosive Hazard | The nitro group is a strong electron-withdrawing group that can make the compound reactive. Aromatic nitro compounds are often toxic and can be shock-sensitive or explosive, especially in combination with other substances[5][6]. They are chemically incompatible with oxidizing agents and acids[8][9]. |
Immediate Safety Protocols: PPE and Emergency Procedures
Adherence to strict safety protocols is non-negotiable when handling this compound.
Personal Protective Equipment (PPE)
Your first line of defense is robust PPE. Based on the known hazards of pyridine derivatives and halogenated nitroaromatics, the following should be considered mandatory[2][10]:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended for pyridine and similar compounds, but always consult the manufacturer's compatibility chart[1][11]. Never use latex gloves.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[2][11].
Emergency Procedures
In the event of an exposure, immediate action is critical[10][12]:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Characterization and Segregation: A Regulatory Imperative
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if their waste is hazardous[13].
This compound must be classified as a hazardous waste due to its inherent toxicity and reactivity. The key to compliant disposal is rigorous segregation at the point of generation.
-
Designate as Halogenated Waste: This is the most critical segregation step. Combine this waste only with other halogenated organic materials[4][14]. Mixing with non-halogenated waste streams complicates disposal and significantly increases costs, as the entire mixture must be treated as halogenated waste[4].
-
Avoid Incompatibles: Never mix this waste with strong oxidizing agents, strong acids (especially nitric acid), or bases[5][11][15]. Such mixing can lead to violent exothermic reactions, gas evolution, or detonation.
Step-by-Step Disposal Procedure
The following procedure outlines the lifecycle of the waste from the laboratory bench to its final disposition.
-
Container Selection: Choose a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate[2][3]. The container must have a secure, tight-fitting lid.
-
Waste Collection:
-
For pure, unused, or expired compound: Collect the solid directly in the designated solid halogenated waste container.
-
For solutions: Collect in a designated liquid halogenated waste container. Do not dilute the waste with non-hazardous solvents, as this only increases the volume of hazardous waste[4].
-
For contaminated labware (e.g., gloves, weigh boats, pipette tips): Collect these items in a separate container for solid hazardous waste, clearly labeled with the chemical contaminant.
-
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" tag that clearly identifies the contents[1][4]. List all chemical constituents, including "this compound" and any solvents, with their approximate percentages.
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste[2][4].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage location is cool, dry, well-ventilated, and away from heat or ignition sources[2][16].
-
The container must be stored in secondary containment to prevent the spread of material in case of a leak[4].
-
-
Disposal Request: Once the container is nearly full (no more than 90%), arrange for pickup through your institution's Environmental Health and Safety (EHS) department. They will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[17].
Figure 1. Disposal workflow for this compound.
Spill Management
Accidental spills require immediate and effective action to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound or its solution in a flammable solvent is spilled, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill[12][13]. Do not use combustible materials like paper towels to absorb large spills of the neat compound.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS department.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. The primary federal law governing hazardous waste is the RCRA (40 CFR Parts 260-273), which creates a "cradle-to-grave" system for managing hazardous waste[13][18][19]. This means the generator is responsible for the waste from its creation until its ultimate disposal. Maintaining meticulous records and working closely with your EHS department ensures compliance and protects both human health and the environment[17].
By adhering to these detailed procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and scientific integrity.
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Personal protective equipment for handling 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Comprehensive Safety and Handling Guide: 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 1033463-33-0).[1] As a niche heterocyclic compound, its specific toxicological and reactivity data are not extensively published. Therefore, this document synthesizes information from structurally related analogues—including nitropyridines, chlorinated aromatics, and pyrrolopyridines—to establish a robust framework for safe laboratory conduct.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure a self-validating system of safety.
At-a-Glance Hazard Assessment
Given the compound's structure, a conservative safety posture is mandatory. The molecule combines the characteristics of a chlorinated pyridine with a nitro functional group on a pyrrolopyridine core. This suggests a risk profile that includes potential skin, eye, and respiratory irritation, as well as acute toxicity if ingested.[2][3][4] The nitroaromatic component also raises concerns about thermal stability and potential for energetic decomposition under specific conditions, while chlorinated organics are noted for their environmental persistence.[5][6]
| Hazard Category | Predicted Risk based on Structural Analogues | Rationale & Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Analogues like 5-Chloro-1H-pyrrolo[2,3-b]pyridine and 5-Chloro-2-nitropyridine are classified as harmful if swallowed.[2][4] |
| Skin Irritation | Category 2 (Causes skin irritation) | Halogenated and nitrated pyridines are known skin irritants.[2][3] Prolonged contact should be avoided. |
| Eye Irritation | Category 2 (Causes serious eye irritation) | As with most fine chemicals in powder form, this compound is expected to be a significant eye irritant.[2][3] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Fine powders and vapors of related compounds can irritate the respiratory tract.[3][4] Handling should occur in a ventilated space. |
| Reactivity | Stable, but incompatible with strong oxidizers | The nitro group can react with strong oxidizing agents. Thermal decomposition may release toxic fumes like nitrogen oxides (NOx) and hydrogen chloride (HCl).[2][7] |
| Environmental Hazard | Potential for Persistence | Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[5][6] Disposal must be handled with care. |
Engineering Controls and Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. Never substitute PPE for proper engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the solid powder or any potential vapors.[8] The strong electron-withdrawing nature of the nitro group can activate the heterocyclic ring system, and while the compound is a solid, its potential for sublimation or aerosolization during handling necessitates this primary control.[9]
Mandatory PPE Ensemble
The following table outlines the required PPE for various laboratory tasks involving this compound. This tiered approach ensures that the level of protection matches the associated risk of exposure.
| Task | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing & Solid Transfers | Double-gloved Nitrile | Chemical splash goggles & Face shield | Lab coat (buttoned), Long pants, Closed-toe shoes |
| Solution Preparation | Double-gloved Nitrile | Chemical splash goggles | Lab coat (buttoned), Long pants, Closed-toe shoes |
| Reaction Setup & Monitoring | Single-gloved Nitrile (outer glove may be changed frequently) | Chemical splash goggles | Lab coat (buttoned), Long pants, Closed-toe shoes |
| Spill Cleanup | Heavy-duty Nitrile or Butyl rubber gloves | Chemical splash goggles & Face shield | Chemical-resistant apron over lab coat. Respiratory protection may be required based on spill size (see Section 4). |
Causality Behind PPE Choices:
-
Hand Protection: Nitrile gloves are selected for their broad resistance to a range of chemicals, including aromatic and chlorinated compounds.[8][10] Double-gloving is a critical practice during solid transfers, as it provides a barrier against contamination in the event the outer glove is breached or becomes contaminated.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or aerosolized powder.[7] A face shield should be worn over the goggles during weighing and transfers of the solid, as these operations carry the highest risk of accidental dispersal.[11]
-
Body Protection: A standard cotton/polyester lab coat provides a removable barrier to prevent contamination of personal clothing. For tasks with a higher splash potential, a chemical-resistant apron is an essential secondary layer.[11]
-
Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not required. However, one should be available for emergency situations like a large spill outside of containment. A full-face respirator with an organic vapor/acid gas cartridge would be appropriate in such a scenario.[7][12]
Step-by-Step Safe Handling Workflow
Adherence to a standardized workflow minimizes variability and the potential for error. The following procedure should be adopted for all work with this compound.
Caption: Standard operational workflow for handling this compound.
Emergency Procedures: A Self-Validating Response
Accidents are mitigated by preparation. Ensure all personnel are familiar with these procedures and the location of safety equipment.
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical label to the medical personnel.
-
Spill Response:
-
Alert Personnel: Notify others in the lab and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Containment: For small spills inside a fume hood, cover with a non-flammable absorbent material like sand or vermiculite.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing the appropriate PPE (see Table 2), carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.
-
Disposal and Decontamination Plan
Proper disposal is paramount due to the environmentally persistent nature of chlorinated nitroaromatic compounds.[5][6] All waste streams must be treated as hazardous.
-
Solid Waste: This includes the pure compound, any reaction byproducts, and contaminated absorbents from spills. It must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[14]
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses from cleaning glassware, should be collected in a labeled container for "Halogenated Organic Solvent Waste".[14] Do not mix with non-halogenated waste streams.
-
Contaminated Consumables: Used gloves, weigh boats, and disposable labware must be placed in a designated solid hazardous waste container. Do not discard in the regular trash.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) with the rinsate collected as halogenated liquid waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.
Consult with your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as regulations can vary.[14]
References
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Pyridine - SAFETY DATA SHEET. (2024). pentachemicals. 13
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. 10
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Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
